Adenosine-5',5''-d2
Description
Properties
CAS No. |
82741-17-1 |
|---|---|
Molecular Formula |
C₁₀H₁₁D₂N₅O₄ |
Molecular Weight |
269.26 |
Synonyms |
9-β-D-Ribofuranosyl-9H-purin-6-amine-5’,5’’-d2; 9-β-D-Ribofuranosyladenine-5’,5’’-d2; Adenine Riboside-2’-d; Adenocard-5’,5’’-d2; Adenocor-5’,5’’-d2; Adenogesic-5’,5’’-d2; Adenoscan-5’,5’’-d2; Adrekar-5’,5’’-d2; Boniton-5’,5’’-d2; D-Adenosine-5’,5’’- |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Adenosine-5',5''-d2: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Adenosine-5',5''-d2, a deuterated isotopologue of the endogenous nucleoside adenosine. We delve into its core chemical properties, explore plausible synthetic routes, and detail its critical applications in advanced analytical and biochemical research. This document is intended to be a valuable resource for scientists utilizing stable isotope-labeled compounds in mass spectrometry-based quantitative analysis and nuclear magnetic resonance spectroscopy for structural and dynamic studies of nucleic acids. We provide field-proven insights and detailed experimental protocols to ensure the effective and reliable use of this important research tool.
Introduction: The Significance of Isotopic Labeling in Adenosine Research
Adenosine (Figure 1), a purine nucleoside composed of an adenine molecule attached to a ribose sugar, is a ubiquitous and vital signaling molecule in a vast array of physiological processes. It plays a crucial role in energy metabolism as a constituent of adenosine triphosphate (ATP), cellular communication through its action on adenosine receptors, and neurotransmission. Given its central role in human physiology and pathophysiology, the accurate quantification and structural analysis of adenosine and its derivatives are paramount in biomedical research and drug development.
Stable isotope labeling, particularly with deuterium (²H or D), offers a powerful tool to probe the intricacies of adenosine's function. Deuterated analogs, such as this compound, are chemically almost identical to their non-deuterated counterparts but possess a greater mass. This mass difference, without significantly altering the molecule's chemical reactivity, makes them ideal internal standards for quantitative mass spectrometry, enabling precise and accurate measurements in complex biological matrices. Furthermore, the altered nuclear spin properties of deuterium are leveraged in Nuclear Magnetic Resonance (NMR) spectroscopy to simplify complex spectra and elucidate the structure and dynamics of nucleic acids.
This guide will focus specifically on this compound, providing a detailed examination of its chemical and physical properties, practical guidance on its synthesis and handling, and in-depth protocols for its application in key research areas.
Figure 1: Chemical Structure of Adenosine
Caption: The chemical structure of unlabeled adenosine.
Core Chemical and Physical Properties
This compound is characterized by the substitution of two hydrogen atoms with deuterium at the 5' position of the ribose sugar moiety. This specific labeling pattern is key to its utility in various applications.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁D₂N₅O₄ | [1] |
| Molecular Weight | 269.26 g/mol | [1] |
| CAS Number | 82741-17-1 | [1] |
| Appearance | White to off-white solid | N/A |
| Synonyms | Adenosine-d2; [5',5''-²H₂]adenosine; 9-β-D-Ribofuranosyl-9H-purin-6-amine-5',5''-d2 | N/A |
| Purity | Typically ≥98% isotopic enrichment | [2] |
| Storage | 2-8°C (short-term); -20°C to -80°C (long-term) | [1] |
Synthesis of this compound: A Plausible Approach
While specific, detailed protocols for the commercial synthesis of this compound are often proprietary, a general and efficient method for the deuteration of the 5' position of ribonucleosides can be conceptualized based on established organic chemistry principles. This approach typically involves the oxidation of the 5'-hydroxyl group to an aldehyde, followed by reduction with a deuterated reducing agent.
Conceptual Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for this compound, starting from a protected adenosine derivative.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and should be optimized and validated by the end-user.
Step 1: Protection of the 2' and 3'-Hydroxyl Groups
-
Suspend adenosine in anhydrous acetone.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Neutralize the acid and remove the solvent under reduced pressure to yield 2',3'-O-isopropylideneadenosine.
Step 2: Oxidation of the 5'-Hydroxyl Group
-
Dissolve the protected adenosine from Step 1 in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or perform a Swern oxidation.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction to isolate the 5'-aldehyde intermediate.
Step 3: Deuteride Reduction of the 5'-Aldehyde
-
Dissolve the 5'-aldehyde intermediate in a suitable solvent (e.g., methanol).
-
Cool the solution to 0°C.
-
Add a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction and purify the product to obtain protected this compound.
Step 4: Deprotection
-
Dissolve the protected this compound in a solution of mild acid (e.g., aqueous acetic acid or trifluoroacetic acid in water).
-
Stir the reaction at room temperature until the deprotection is complete.
-
Neutralize the acid and purify the final product, this compound, by chromatography.
Spectroscopic Characterization
The successful synthesis and purity of this compound must be confirmed by spectroscopic methods.
Mass Spectrometry
Mass spectrometry is a definitive technique for confirming the incorporation of deuterium. In a typical electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ of this compound will exhibit a mass-to-charge ratio (m/z) of 270.26, which is two mass units higher than that of unlabeled adenosine (m/z 268.10).
The fragmentation pattern in tandem mass spectrometry (MS/MS) is also informative. The cleavage of the glycosidic bond is a characteristic fragmentation pathway for nucleosides.[3] For this compound, the major product ion resulting from the loss of the deuterated ribose moiety would be the protonated adenine fragment at m/z 136.06, identical to that of unlabeled adenosine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides direct evidence of deuteration at the 5' position. In the ¹H NMR spectrum of unlabeled adenosine, the protons at the 5' position typically appear as a multiplet. In the spectrum of this compound, this signal will be absent, providing unambiguous confirmation of deuterium incorporation. The chemical shifts of the remaining protons in the ribose and adenine moieties are expected to be very similar to those of unlabeled adenosine.
¹³C NMR spectroscopy can also be used for characterization. The carbon at the 5' position will show a characteristic triplet multiplicity due to coupling with the two deuterium atoms. The chemical shifts of other carbons will be largely unaffected.[4][5]
Applications in Research
The unique properties of this compound make it an invaluable tool in two primary areas of research: quantitative bioanalysis and structural biology.
Internal Standard for LC-MS/MS Quantification
The "gold standard" for accurate quantification of small molecules in biological matrices is the use of a stable isotope-labeled internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] this compound is an ideal internal standard for the quantification of endogenous adenosine for several key reasons:
-
Co-elution: It has nearly identical chromatographic behavior to unlabeled adenosine, ensuring that it experiences the same matrix effects during analysis.
-
Similar Ionization Efficiency: It ionizes with the same efficiency as the analyte, providing a reliable reference for signal intensity.
-
Correction for Sample Loss: It can be added at the beginning of the sample preparation process to account for any loss of analyte during extraction and handling.
This protocol provides a general workflow for the quantification of adenosine in plasma using this compound as an internal standard.
Materials:
-
This compound
-
Unlabeled Adenosine (for calibration curve)
-
LC-MS grade water, methanol, and acetonitrile
-
Formic acid
-
Human plasma
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of unlabeled adenosine in LC-MS grade water.
-
Prepare a 1 mg/mL stock solution of this compound in LC-MS grade water. Store both stock solutions at -20°C or -80°C for long-term stability.[6]
-
-
Preparation of Working Solutions:
-
Prepare a series of working standard solutions of unlabeled adenosine by serial dilution of the stock solution.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add a small volume of the this compound working solution.
-
Precipitate proteins by adding a larger volume of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto a suitable LC column (e.g., C18).
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile with a small amount of formic acid.
-
Monitor the following Multiple Reaction Monitoring (MRM) transitions:
-
Adenosine: m/z 268.1 → 136.1
-
This compound: m/z 270.1 → 136.1
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of unlabeled adenosine to the peak area of this compound against the concentration of the adenosine standards.
-
Determine the concentration of adenosine in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. labstandards.eu [labstandards.eu]
- 3. Synthesis of diadenosine 5',5'''-P1,P4-tetraphosphate (AppppA) from adenosine 5'-phosphosulfate and adenosine 5'-triphosphate catalyzed by yeast AppppA phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine(58-61-7) 13C NMR spectrum [chemicalbook.com]
- 6. resolvemass.ca [resolvemass.ca]
Adenosine-5',5''-d2: A Technical Guide for Advanced Research Applications
This guide provides an in-depth technical overview of Adenosine-5',5''-d2 (CAS Number: 82741-17-1), a deuterated analog of the essential purine nucleoside, adenosine.[][2] Designed for researchers, scientists, and professionals in drug development, this document explores the unique properties of this stable isotope-labeled compound and its critical applications in modern biomedical research.
Introduction: The Significance of Isotopic Labeling
Isotopic labeling is a powerful technique that involves the substitution of specific atoms within a molecule with their isotopes.[][4] This process allows researchers to trace the journey of molecules through complex biological systems, elucidate metabolic pathways, and understand reaction mechanisms with high precision.[][4][5] Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a favored choice for isotopic labeling.[] Its introduction into a molecule like adenosine creates a "heavy" version that is chemically similar to its natural counterpart but distinguishable by its mass.[4] This subtle difference is the key to its utility in a range of sophisticated analytical techniques.[4]
This compound, specifically labeled with two deuterium atoms at the 5' position of the ribose sugar, serves as an invaluable tool for researchers.[] Its primary applications lie in its use as an internal standard for quantitative analysis and as a tracer in metabolic and pharmacokinetic studies.[6][7]
Physicochemical Properties of this compound
The introduction of deuterium atoms results in a slight increase in the molecular weight of adenosine without significantly altering its chemical reactivity. This allows it to mimic the behavior of endogenous adenosine in biological systems.
| Property | Value | Source |
| CAS Number | 82741-17-1 | [][2][6][8][9] |
| Molecular Formula | C₁₀H₁₁D₂N₅O₄ | [][2][6][9] |
| Molecular Weight | 269.26 g/mol | [][2] |
| Appearance | White Solid | [] |
| Purity | ≥95%; ≥98% atom D | [] |
| Melting Point | >221°C (decomposes) | [] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | [] |
| Storage | -20°C | [][6] |
| Unlabeled CAS | 58-61-7 | [][8] |
Core Applications in Research and Development
The utility of this compound stems from its identity as a stable isotope-labeled analog of adenosine, a ubiquitous nucleoside involved in numerous biochemical processes.[][2]
Internal Standard for Quantitative Mass Spectrometry
In quantitative analytical methods, particularly those employing mass spectrometry (MS) such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the use of an internal standard is crucial for accurate and precise measurements.[][7] this compound is an ideal internal standard for the quantification of adenosine in biological matrices.[6]
Causality Behind the Choice:
-
Co-elution: Due to its structural similarity, this compound co-elutes with unlabeled adenosine during chromatographic separation.
-
Ionization Efficiency: It exhibits nearly identical ionization efficiency to the analyte in the mass spectrometer's ion source.
-
Mass Difference: The key difference is its higher mass, allowing the mass spectrometer to distinguish it from the endogenous adenosine.
By adding a known amount of this compound to a sample, any variations in sample preparation, injection volume, or instrument response can be normalized, leading to highly reliable quantification of the native adenosine.[]
Experimental Protocol: Quantification of Adenosine in Plasma using LC-MS/MS with this compound as an Internal Standard
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a 1 µg/mL solution of this compound in methanol (internal standard).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate adenosine from other plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Adenosine: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z+2) → Product ion (m/z+2)
-
-
Optimize collision energies and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of adenosine to this compound.
-
Construct a calibration curve using standards of known adenosine concentrations.
-
Determine the concentration of adenosine in the plasma sample by interpolating its peak area ratio on the calibration curve.
-
Tracer in Metabolic and Pharmacokinetic Studies
As a tracer, this compound allows researchers to follow the metabolic fate of adenosine in vivo and in vitro.[7] By introducing the labeled compound, its conversion to other metabolites, such as adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP), can be tracked using mass spectrometry.[10][11][12]
Causality Behind the Choice:
-
Biological Equivalence: The deuterated form is processed by enzymes in the same manner as natural adenosine.
-
Traceability: The deuterium label acts as a "tag" that can be detected by mass spectrometry, allowing for the differentiation between the administered labeled adenosine and the endogenous pool.
This approach is fundamental to metabolic flux analysis, where the rates of metabolic pathways are determined, and in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of adenosine-based drugs.[13]
Experimental Workflow: Tracing Adenosine Metabolism in Cultured Cells
Caption: Workflow for a stable isotope tracing experiment.
Role in Elucidating Adenosine Receptor Signaling
Adenosine exerts its physiological effects by binding to four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[14][15][16][17][18] These receptors are involved in a multitude of cellular processes, including neurotransmission, inflammation, and cardiovascular function.[15][19][20]
-
A₁ and A₃ Receptors: Typically couple to Gᵢ/₀ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[14][15]
-
A₂ₐ and A₂ₑ Receptors: Generally couple to Gₛ proteins, stimulating adenylyl cyclase and increasing cAMP levels.[14][15][21]
While this compound is not directly used to differentiate receptor subtypes, it is instrumental in studies designed to understand the overall dynamics of adenosine signaling. By accurately measuring the concentration of extracellular adenosine, researchers can better correlate ligand concentration with downstream signaling events. Recent computational studies have also explored how deuteration can subtly influence ligand-receptor affinity, opening new avenues for drug design.[22][23]
Diagram: Adenosine Receptor Signaling Pathways
Caption: Simplified overview of major adenosine signaling pathways.
Synthesis and Quality Control
The synthesis of this compound is a multi-step process. One common route involves the use of an intermediate such as Adenosine-5'-carboxylic Acid.[24][] This intermediate can be reduced using a deuterium source to introduce the two deuterium atoms at the 5' position. Another related compound, Adenosine 5'-Monophosphate-5',5''-d2 Disodium Salt, is also synthesized from similar precursors and serves as a labeled analog for AMP.[10][11]
Rigorous quality control is essential to ensure the utility of this compound. High-purity (typically ≥95%) and high isotopic enrichment (≥98% atom D) are critical.[] The primary analytical techniques for quality control include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the position and extent of deuterium labeling.
-
High-Performance Liquid Chromatography (HPLC): To assess chemical purity.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.
Conclusion and Future Perspectives
This compound is a cornerstone tool for researchers in pharmacology, biochemistry, and clinical chemistry. Its role as a high-fidelity internal standard enables accurate quantification of adenosine, which is critical for diagnostic and research applications. As a metabolic tracer, it provides unparalleled insights into the complex pathways of purine metabolism and signaling.
The future of research with deuterated compounds remains bright. Advances in mass spectrometry sensitivity will continue to expand the applications of stable isotope labeling in systems biology and personalized medicine. Furthermore, the exploration of the "deuterium effect" on drug metabolism and receptor binding affinity presents an exciting frontier in drug discovery, potentially leading to the development of more stable and efficacious therapeutics.[13][22]
References
-
Headrick, J. P., Peart, J. N., Reichelt, M. E., & Haseler, L. J. (2011). Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts. American Journal of Physiology-Heart and Circulatory Physiology, 301(5), H1863-H1873. [Link]
-
ResearchGate. (n.d.). Adenosine receptors and their main signaling pathways. Schematic... [Image]. Retrieved from [Link]
-
Chan, E. S., & Cronstein, B. N. (2010). Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis. Journal of Cellular Physiology, 225(1), 21-26. [Link]
-
ResearchGate. (n.d.). Adenosine receptors and signaling pathways. The A1 and A2A receptors... [Image]. Retrieved from [Link]
-
SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]
-
Piemontesi, F., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6634-6718. [Link]
-
Elvidge, J. A., et al. (2011). Chapter 3: Labelling with Deuterium and Tritium. In Isotopes: Essential Chemistry and Applications II. Royal Society of Chemistry. [Link]
-
Zhong, H., Belardinelli, L., & Shryock, J. C. (2005). Mechanisms of induction of adenosine receptor genes and its functional significance. Molecular and Cellular Biochemistry, 272(1-2), 1-12. [Link]
-
Pharmaffiliates. (n.d.). This compound | CAS No : 82741-17-1. Retrieved from [Link]
-
FULIR. (n.d.). Selective Deuteration Improves the Affinity of Adenosine A2A Receptor Ligands – A Computational Case Study with Istradefylline. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Adenosine 5'-Monophosphate-5',5''-d2 Disodium Salt. Retrieved from [Link]
-
Sović, I., et al. (2023). Selective Deuteration Improves the Affinity of Adenosine A2A Receptor Ligands: A Computational Case Study with Istradefylline and Caffeine. Journal of Chemical Information and Modeling, 63(11), 3466-3478. [Link]
-
Husch, J., et al. (2022). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. RSC Medicinal Chemistry, 13(10), 1234-1241. [Link]
-
Das, A., et al. (2023). Adenosine and adenosine receptors in metabolic imbalance-related neurological issues. Journal of Neuroinflammation, 20(1), 124. [Link]
-
Gnad, T., & Scheibler, S. (2023). The Role of Adenosine Signaling in Obesity-Driven Type 2 Diabetes: Revisiting Mechanisms and Implications for Metabolic Regulation. International Journal of Molecular Sciences, 24(7), 6393. [Link]
-
Ciruela, F., et al. (2006). METABOTROPIC GLUTAMATE TYPE 5, DOPAMINE D2 AND ADENOSINE A2A RECEPTORS FORM HIGHER-ORDER OLIGOMERS IN LIVING CELLS. Journal of Neurochemistry, 98(5), 1544-1554. [Link]
-
Wikipedia. (n.d.). Adenosine. Retrieved from [Link]
-
Ghomashchi, F., et al. (1996). Mass Spectrometric Characterization of a Series of Adenosylated Peptides Acting as Bisubstrate Analogs of Protein Kinases. Journal of the American Society for Mass Spectrometry, 7(10), 1005-1018. [Link]
Sources
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. synmr.in [synmr.in]
- 6. hk.lumiprobe.com [hk.lumiprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CAS 82741-17-1 | LGC Standards [lgcstandards.com]
- 9. clinivex.com [clinivex.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. theclinivex.com [theclinivex.com]
- 12. Adenosine 5 -diphosphate bacterial No, = 95 HPLC 20398-34-9 [sigmaaldrich.com]
- 13. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms of induction of adenosine receptor genes and its functional significance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. METABOTROPIC GLUTAMATE TYPE 5, DOPAMINE D2 AND ADENOSINE A2A RECEPTORS FORM HIGHER-ORDER OLIGOMERS IN LIVING CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Adenosine and adenosine receptors in metabolic imbalance-related neurological issues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Adenosine - Wikipedia [en.wikipedia.org]
- 21. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fulir.irb.hr [fulir.irb.hr]
- 23. Selective Deuteration Improves the Affinity of Adenosine A2A Receptor Ligands: A Computational Case Study with Istradefylline and Caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. usbio.net [usbio.net]
An In-depth Technical Guide to the Structure of Deuterated Adenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure of deuterated adenosine, a critical molecule in contemporary biomedical research and pharmaceutical development. We will delve into the fundamental principles of deuterium substitution, explore synthetic methodologies for site-specific labeling, detail advanced analytical techniques for structural elucidation, and discuss the profound implications of deuteration on the pharmacokinetic and pharmacodynamic properties of adenosine-based therapeutics. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of deuterated adenosine.
Introduction: The Significance of Deuteration in Adenosine Chemistry
Adenosine, a purine nucleoside, is a cornerstone of numerous physiological processes, acting as a neurotransmitter, a vasodilator, and a crucial component of adenosine triphosphate (ATP). Its therapeutic potential is vast, yet often limited by rapid metabolism. Deuteration, the substitution of hydrogen (¹H) with its stable, non-radioactive isotope deuterium (²H or D), has emerged as a powerful strategy to modulate the metabolic fate of drug molecules.[1] This subtle alteration, which doubles the mass of the hydrogen atom, can significantly strengthen the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[2] This phenomenon, known as the kinetic isotope effect (KIE), can render the molecule more resistant to enzymatic cleavage, thereby enhancing its metabolic stability and altering its pharmacokinetic profile.[2][3]
The strategic incorporation of deuterium into the adenosine scaffold can lead to:
-
Enhanced Metabolic Stability: By replacing hydrogens at known sites of metabolic oxidation, the rate of breakdown by enzymes like adenosine deaminase and cytochrome P450s can be reduced.[3][4][5]
-
Improved Pharmacokinetic Profiles: A slower metabolism can lead to a longer drug half-life, potentially reducing dosing frequency and improving patient compliance.[1][2]
-
Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can minimize the production of undesirable byproducts, leading to a more favorable safety profile.[2]
-
Advanced Mechanistic Studies: Deuterated adenosine serves as an invaluable tool for elucidating drug mechanisms of action and metabolic pathways through techniques like mass spectrometry and NMR spectroscopy.[4][6]
This guide will provide a detailed exploration of the structural aspects of deuterated adenosine, from its synthesis to its characterization and application.
The Molecular Architecture: Where to Deuterate Adenosine
The adenosine molecule presents several key positions for deuterium labeling, each offering distinct advantages depending on the research objective. The choice of deuteration site is a critical experimental design parameter.
Diagram: Structure of Adenosine with Potential Deuteration Sites
Caption: Molecular structure of adenosine highlighting key positions for deuterium substitution on the adenine and ribose moieties.
Table 1: Strategic Deuteration Sites in Adenosine and Their Rationale
| Deuteration Site | Rationale and Potential Impact |
| Adenine Ring | |
| C8-D | The C8 proton is susceptible to enzymatic oxidation. Deuteration at this site can slow metabolism and is a common strategy for enhancing stability.[5] |
| C2-D | Similar to C8, the C2 position can be a site of metabolic attack. Deuteration here can also improve metabolic stability.[5] |
| N6-D₂ (Amino Group) | The primary metabolic pathway for adenosine is deamination by adenosine deaminase to inosine. Deuterating the amino group is expected to have a significant kinetic isotope effect, slowing this reaction considerably.[5] |
| Ribose Moiety | |
| C1'-D, C2'-D, C3'-D, C4'-D, C5'-D₂ | Deuteration of the ribose ring is often employed for conformational analysis using NMR spectroscopy, as it can simplify complex proton spectra.[6][7] It can also influence the binding affinity to kinases and transporters.[5] |
Synthesis of Deuterated Adenosine: Methodologies and Protocols
The synthesis of deuterated adenosine requires precise chemical strategies to achieve site-specific labeling. Both chemical and enzymatic methods are employed, often in combination.
Chemical Synthesis of C8-Deuterated Adenosine
A common and effective method for introducing deuterium at the C8 position involves a halogenation-reduction sequence.
Experimental Protocol: Synthesis of C8-Deuterated Adenosine
-
Protection of Ribose Hydroxyl Groups: To prevent unwanted side reactions, the hydroxyl groups of the ribose moiety are first protected. A common strategy is to treat adenosine with an acetylating agent, such as acetic anhydride in pyridine, to form 2',3',5'-tri-O-acetyladenosine.
-
Bromination at C8: The protected adenosine is then treated with a brominating agent like N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF). This selectively introduces a bromine atom at the C8 position, yielding 8-bromo-2',3',5'-tri-O-acetyladenosine.[5]
-
Catalytic Deuterolysis: The 8-bromo intermediate is subjected to catalytic deuterolysis. This is achieved by reacting the compound with deuterium gas (D₂) in the presence of a palladium catalyst (e.g., 10% Pd/C) and a base like sodium acetate in a deuterated solvent such as methanol-d₄. The palladium catalyst facilitates the replacement of the bromine atom with a deuterium atom.
-
Deprotection: Finally, the acetyl protecting groups are removed by treatment with a base, such as methanolic ammonia, to yield the final product, C8-deuterated adenosine.[5]
Diagram: Synthetic Workflow for C8-Deuterated Adenosine
Caption: A streamlined workflow for the chemical synthesis of C8-deuterated adenosine.
Enzymatic Synthesis of Deuterated Ribonucleosides
Enzymatic approaches offer high specificity and can be used to synthesize deuterated nucleosides from deuterated sugar precursors.[8][9]
Experimental Protocol: Enzymatic Synthesis from Deuterated Ribose
-
Preparation of Deuterated Ribose: Deuterated D-ribose can be chemically synthesized with deuterium at specific positions (e.g., [1-²H]-D-ribose, [4-²H]-D-ribose, or [5-²H₂]-D-ribose).[8]
-
Phosphorylation: The deuterated ribose is first phosphorylated to ribose-5-phosphate using a kinase such as ribokinase.
-
Conversion to PRPP: The resulting ribose-5-phosphate is then converted to 5-phosphoribosyl-α-1-pyrophosphate (PRPP) by PRPP synthetase.
-
Condensation with Adenine: Finally, a purine nucleoside phosphorylase can be used to catalyze the condensation of the deuterated PRPP with adenine to form deuterated adenosine monophosphate (AMP).
-
Dephosphorylation: The deuterated AMP can then be dephosphorylated using a phosphatase to yield the desired deuterated adenosine.
Structural Elucidation and Characterization
Confirming the successful and site-specific incorporation of deuterium is paramount. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the level of deuterium incorporation. The introduction of deuterium atoms results in a predictable increase in the molecular weight of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): Provides a precise mass measurement, allowing for the confirmation of the elemental composition and the number of deuterium atoms incorporated.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the deuterated adenosine molecule, MS/MS can help to pinpoint the location of the deuterium label. The fragmentation pattern of the deuterated analog will differ from the unlabeled compound, with fragments containing the deuterium label showing a corresponding mass shift.
Table 2: Expected Mass Shifts for Deuterated Adenosine Isotopologues
| Deuterated Species | Number of Deuterium Atoms | Expected Mass Increase (Da) |
| Adenosine-d₁ | 1 | ~1.006 |
| Adenosine-d₂ | 2 | ~2.012 |
| Adenosine-d₃ | 3 | ~3.018 |
| ... | ... | ... |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for determining the precise location of deuterium atoms within the adenosine molecule.
-
¹H NMR Spectroscopy: The substitution of a proton with a deuteron leads to the disappearance of the corresponding signal in the ¹H NMR spectrum.[6] This provides a clear indication of the site of deuteration.
-
²H NMR Spectroscopy: Direct detection of the deuterium nucleus provides unambiguous confirmation of its presence and can offer insights into molecular dynamics.[6]
-
¹³C NMR Spectroscopy: The presence of a neighboring deuterium atom can cause a slight upfield shift and a characteristic splitting pattern in the ¹³C NMR spectrum due to C-D coupling, further confirming the location of the label.
Diagram: NMR-based Structural Verification Workflow
Caption: A systematic workflow for the structural verification of deuterated adenosine using NMR spectroscopy.
Applications in Drug Development and Research
Deuterated adenosine and its derivatives have a wide array of applications in the pharmaceutical and life sciences sectors.
-
Internal Standards for Bioanalysis: Stable isotope-labeled adenosine, including deuterated forms, are the gold standard for use as internal standards in quantitative mass spectrometry assays.[10][11] Their chemical identity to the analyte ensures they behave identically during sample preparation and analysis, correcting for matrix effects and improving the accuracy of quantification.[10]
-
Metabolic and Pharmacokinetic (DMPK) Studies: Deuterated adenosine is used as a tracer to study its metabolic fate in biological systems without the need for radioactive isotopes.[4][6] This allows for the identification of metabolites and the elucidation of metabolic pathways.
-
Development of Deuterated Drugs: The "deuterium switch" is a strategy to improve upon existing drugs by creating deuterated versions with enhanced pharmacokinetic properties.[2][3][12] This can lead to drugs with longer half-lives, reduced side effects, and improved efficacy.[2]
Conclusion and Future Perspectives
The strategic deuteration of adenosine represents a sophisticated and powerful approach in modern medicinal chemistry and drug development. By understanding the principles of the kinetic isotope effect and employing precise synthetic and analytical methodologies, researchers can harness the unique properties of deuterium to create more stable, effective, and safer therapeutics. As our understanding of adenosine's role in health and disease continues to expand, the application of deuterated adenosine analogs is poised to play an increasingly important role in the discovery and development of novel medicines.
References
- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025, May 20).
- What are Deuterated Drugs: Everything to know. (2025, August 8). Simson Pharma Limited.
- SYNTHESIS AND CONFORMATIONAL ANALYSIS OF DEUTERIUM-LABELED ADENYLYL-(3'-5')
- Accelerating Drug Discovery with Deuter
- Application Notes and Protocols for NMR Spectroscopy of Adenosine-d2 Labeled Compounds. Benchchem.
- Deuterated drugs; where are we now?. PMC - PubMed Central.
- Deuterium in drug discovery: progress, opportunities and challenges. (2023, June 5). PMC.
- Applications of Stable Isotope-Labeled Adenosine: Applic
- Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine. PMC - NIH.
- Accurate measurement of endogenous adenosine in human blood. (2018, October 25). PLOS One.
- Synthesis of the biologically important dideuterium-labelled adenosine triphosphate analogue ApppI(d2). (2022, October 14). PMC - NIH.
- Adenosine-13C10 (Adenine riboside-13C10). MedchemExpress.com.
- A general synthesis of specifically deuterated nucleotides for studies of DNA and RNA.
- [5',5''-2H2]adenosine a deuterium isotope structure, pricing. (2021, December 1). Omicron Biochemicals, Inc..
- Comparative Analysis of Deuterated Adenosine: A Guide for Researchers. Benchchem.
- A Comparative Guide to Isotopically Labeled Adenosine Standards for Mass Spectrometry. Benchchem.
- Adenosine-d2 (Adenine riboside-d2). MedchemExpress.com.
- Adenosine-13C (Adenine riboside-13C). MedchemExpress.com.
- The synthesis of deuterionucleosides. (2000, October-December). PubMed.
- Synthesis of deuterated ribo nucleosides, n-protected phosphoramidites, and oligonucleotides.
- Synthesis of a Biologically Important Adenosine Triphosphate Analogue, ApppD. (2017, June 21).
- Deuterated nucleosides.
- Selective Deuteration Improves the Affinity of Adenosine A2A Receptor Ligands – A Computational Case Study with Istradefylline. FULIR.
- Adenosine-d-2 (Adenine riboside-d1-2). MedchemExpress.com.
- Mass spectrometry of nucleic acid components. Analogs of adenosine. American Chemical Society.
- The Synthesis of Deuterionucleosides. (2000, May).
- Adenosine. Silantes.
- Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks. PubMed Central.
- The mass spectra of adenosine (left) and 6-methyladenosine (m⁶A,...
- Adenosine-d9 (Adenine riboside-d9). MedchemExpress.com.
- Adenosine-d (Adenine riboside-d1). MedchemExpress.com.
- Supplementary Inform
- The Role of Deuterated Compounds in Pharmaceutical Research: Applic
- Adenosine (3′-¹³C, 98%).
- A2A adenosine receptor functional states characterized by 19F-NMR. (2018, November 21). PNAS.
- Adenosine
- Adenosine-13C10,15N5 = 98atom , = 95 CP 202406-75-5. Sigma-Aldrich.
- 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0000045).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. SYNTHESIS AND CONFORMATIONAL ANALYSIS OF DEUTERIUM-LABELED ADENYLYL-(3'-5')-ADENOSINE AND RELATED SUBSTANCES - ProQuest [proquest.com]
- 8. A general synthesis of specifically deuterated nucleotides for studies of DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20150119565A1 - Synthesis of deuterated ribo nucleosides, n-protected phosphoramidites, and oligonucleotides - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Molecular Weight Determination of Adenosine-5',5''-d2: Principles and Practices
This technical guide provides a comprehensive overview of the theoretical and experimental determination of the molecular weight of Adenosine-5',5''-d2. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. This document delves into the fundamental principles of isotopic labeling, the calculation of molecular weight, and the robust analytical methodologies required for its empirical verification, ensuring a high degree of scientific integrity and practical applicability.
The Significance of Isotopic Labeling: The Case of this compound
Isotopic labeling is a powerful technique where an atom in a molecule is substituted with one of its isotopes, which possesses a different number of neutrons.[1] This substitution, most commonly with stable isotopes like deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), creates a molecule that is chemically identical to its unlabeled counterpart but has a distinct, higher mass.[2] This mass difference is the cornerstone of its utility, particularly in quantitative analysis using mass spectrometry.
This compound is a labeled analogue of Adenosine, a fundamental purine nucleoside involved in numerous biochemical processes.[3] In this specific isotopologue, two hydrogen atoms on the 5' carbon of the ribose sugar have been replaced by deuterium atoms. This precise modification makes it an ideal internal standard for quantitative bioanalytical assays, allowing for the accurate measurement of endogenous or administered Adenosine in complex biological matrices.
Physicochemical and Structural Properties
The foundational step in working with any analytical standard is to understand its core properties. The key identifiers and the molecular weight of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[dideuterio(hydroxy)methyl]oxolane-3,4-diol | [4][] |
| Molecular Formula | C₁₀H₁₁D₂N₅O₄ | [3][4][] |
| CAS Number | 82741-17-1 | [3][4][] |
| Molecular Weight | 269.26 g/mol | [3][4][][6][7] |
| Unlabeled CAS | 58-61-7 | [4][] |
The diagram below illustrates the specific location of the deuterium labels, distinguishing the isotopically labeled molecule from its natural counterpart.
Caption: Structural comparison highlighting the deuterium (D) substitution.
Theoretical vs. Experimental Molecular Weight
Theoretical Calculation
The theoretical molecular weight is calculated from the molecular formula using the atomic weights of the most common isotopes of each element. The key difference arises from the substitution of protium (¹H, atomic weight ≈ 1.008 amu) with deuterium (²H, atomic weight ≈ 2.014 amu).
-
Unlabeled Adenosine (C₁₀H₁₃N₅O₄):
-
(10 x 12.011) + (13 x 1.008) + (5 x 14.007) + (4 x 15.999) = 267.24 g/mol
-
-
This compound (C₁₀H₁₁D₂N₅O₄):
The calculated mass increase of approximately 2.012 Da is the signature that will be sought in experimental analysis.
Experimental Verification via Mass Spectrometry
Mass spectrometry (MS) is the definitive technique for verifying the molecular weight of a compound and confirming its isotopic composition.[1][8] The method separates ions based on their mass-to-charge ratio (m/z), providing a precise measurement of the molecule's mass. A general method for determining the enrichment of isotopically labeled molecules by mass spectrometry is a critical procedure for validation.[8][9]
The following workflow outlines the process for the verification of this compound's molecular weight using Liquid Chromatography-Mass Spectrometry (LC-MS), a common and powerful analytical platform.
Caption: Experimental workflow for molecular weight verification by LC-MS.
Detailed Experimental Protocol: LC-MS Analysis
This protocol provides a self-validating system by directly comparing the labeled compound to its readily available, natural abundance counterpart.
Objective: To confirm the molecular weight of this compound and assess its isotopic purity.
Materials:
-
This compound standard
-
Adenosine (unlabeled) standard
-
LC-MS grade water, acetonitrile, and formic acid
-
Calibrated HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Methodology:
-
Standard Preparation (Causality: To ensure accurate concentration and solubility for analysis):
-
Prepare separate stock solutions of unlabeled Adenosine and this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
From these stocks, prepare working solutions at a concentration suitable for the mass spectrometer's sensitivity (e.g., 1 µg/mL) in the initial mobile phase composition.
-
-
Chromatographic Separation (Causality: To isolate the analyte and remove potential interferences that could affect ionization and mass accuracy):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to elute Adenosine (e.g., 5% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions (Causality: To generate stable, detectable ions and measure their mass with high precision):
-
Ionization Mode: Positive Electrospray Ionization (ESI+). This is chosen because the purine nitrogen atoms in Adenosine are readily protonated.
-
Expected Ion: Protonated molecule, [M+H]⁺.
-
Scan Range: m/z 100-500.
-
Data Acquisition: Full scan mode.
-
Key Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of the unlabeled Adenosine standard first.
-
-
Data Acquisition and Analysis (Causality: The core of the verification process, directly comparing the two compounds under identical conditions):
-
Step 4.1: Inject the unlabeled Adenosine standard. Acquire the mass spectrum at the apex of its chromatographic peak. Determine the accurate mass of its [M+H]⁺ ion.
-
Expected Result: m/z 268.10 (for C₁₀H₁₄N₅O₄⁺).
-
-
Step 4.2: Inject the this compound standard. Acquire the mass spectrum at the apex of its peak (it should have a nearly identical retention time to the unlabeled standard).
-
Expected Result: m/z 270.11 (for C₁₀H₁₂D₂N₅O₄⁺).
-
-
Step 4.3: Compare the two spectra. The primary ion for the labeled compound should be approximately 2.012 Da higher than the primary ion for the unlabeled compound. This confirms the presence of two deuterium atoms.
-
Step 4.4: Assess isotopic purity by examining the relative intensity of the m/z 268 and 269 signals in the this compound spectrum. A high isotopic purity sample (e.g., >98% atom D) will show a dominant peak at m/z 270.[]
-
Conclusion
The molecular weight of this compound is a critical parameter that underpins its function as a reliable internal standard in quantitative research. A thorough understanding of both its theoretical, calculated mass (269.26 g/mol ) and the experimental means to verify it is essential for ensuring data quality and integrity. The use of high-resolution mass spectrometry, in direct comparison with an unlabeled reference standard, provides an authoritative and self-validating method to confirm the molecular weight, isotopic incorporation, and purity of this vital research tool.
References
-
Pharmaffiliates. This compound. [Link]
-
González-Antuña, A., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. [Link]
-
Murphy, R. C., & Uhl, M. K. (2005). Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry. Analytical Chemistry, ACS Publications. [Link]
-
ResearchGate. Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF. [Link]
-
Novachemistry. This compound. [Link]
-
LookChem. Adenosine-d2 CAS 82741-17-1. [Link]
-
Cerno Bioscience. Isotope Labeling. [Link]
-
Wikipedia. Isotopic labeling. [Link]
Sources
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | CAS 82741-17-1 | LGC Standards [lgcstandards.com]
- 6. Novachemistry-product-info [novachemistry.com]
- 7. densitypharmachem.com [densitypharmachem.com]
- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Adenosine in Biological Matrices by LC-MS/MS
<_ _>
Introduction
Adenosine is an endogenous purine nucleoside that is a fundamental component of essential biomolecules like adenosine triphosphate (ATP) and cyclic adenosine monophosphate (cAMP).[1][2] It plays a critical role in cellular energy transfer and signal transduction.[1] Beyond its intracellular functions, extracellular adenosine acts as a potent signaling molecule, modulating a vast array of physiological and pathological processes by activating four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.[3][4][5] These receptors are ubiquitously expressed and are integral to the regulation of cardiovascular function, neurotransmission, inflammation, and immune responses.[4][5]
In the tumor microenvironment (TME), adenosine levels are often significantly elevated due to hypoxia and increased metabolic activity.[6][7] This accumulation of adenosine contributes to an immunosuppressive environment that facilitates tumor growth, proliferation, and evasion of the immune system.[6][7][8][9][10] Consequently, the accurate quantification of adenosine in biological matrices is of paramount importance for researchers in oncology, immunology, and drug development, providing critical insights into disease mechanisms and the efficacy of novel therapeutics targeting adenosine signaling pathways.[6][9]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its unparalleled sensitivity, selectivity, and speed.[4][11][12] This application note provides a comprehensive, field-proven protocol for the robust and accurate quantification of adenosine in human plasma, addressing common challenges such as its rapid in-vitro metabolism and matrix-induced analytical variability.
The Challenge of Adenosine Quantification
The primary analytical challenge in measuring endogenous adenosine is its short half-life in whole blood (less than 10 seconds).[13] This rapid clearance is due to cellular uptake and enzymatic degradation.[13][14][15] Therefore, immediate stabilization of blood samples upon collection is crucial to prevent artefactual changes in adenosine concentration. This is typically achieved by collecting blood directly into tubes containing a "stop solution" with inhibitors of adenosine deaminase, adenosine kinase, and nucleoside transporters.[14][16]
A second significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results.[11][17][18][19][20] The most effective strategy to mitigate matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte and can be added to the sample at the earliest stage of preparation.[11][16][21] This approach ensures that any variability encountered during sample extraction, chromatography, and ionization affects both the analyte and the internal standard equally, allowing for reliable correction and accurate quantification.[4][16][21]
Adenosine Signaling in the Tumor Microenvironment
The immunosuppressive role of adenosine in the TME is a key area of cancer research. Hypoxic conditions within solid tumors lead to the upregulation of ectonucleotidases CD39 and CD73 on the surface of tumor and immune cells.[7][8] These enzymes sequentially hydrolyze extracellular ATP and ADP to AMP, and finally to adenosine.[8] The resulting high concentrations of adenosine activate A₂A and A₂B receptors on immune cells, such as T cells and natural killer (NK) cells, triggering signaling pathways that suppress their anti-tumor functions.[8][9][10] This creates an immune-tolerant environment that allows the tumor to thrive.[6]
Caption: Sample preparation workflow for adenosine analysis.
LC-MS/MS Conditions
Causality: The selected chromatographic and mass spectrometric conditions are optimized for the separation of adenosine from potential interferences and for its sensitive and specific detection. A C18 reversed-phase column is suitable for retaining the polar adenosine molecule when used with an aqueous mobile phase. [13][22]The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and its SIL-IS.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Agilent 1100 series or equivalent [22] |
| Column | Phenomenex Luna C18(2) (150 x 2.0 mm, 3 µm) or equivalent [22] |
| Mobile Phase A | 25 mM Ammonium Acetate in Water [22] |
| Mobile Phase B | Acetonitrile [22] |
| Flow Rate | 0.2 mL/min [22] |
| Gradient | Isocratic 10% B [22] |
| Column Temp. | 35°C [22] |
| Injection Vol. | 10 µL [22] |
| Run Time | 5 minutes [22] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| MS System | API 3000 or equivalent triple quadrupole [22] |
| Ionization Mode | Electrospray Ionization (ESI), Positive [23] |
| MRM Transitions | |
| Adenosine | Q1: 268.2 m/z -> Q3: 136.1 m/z [23][24] |
| Adenosine-¹³C₅ (IS) | Q1: 273.2 m/z -> Q3: 136.2 m/z |
| Source Temp. | 450°C [22] |
| IonSpray Voltage | 5000 V [22] |
| Collision Energy | 30 V [22] |
Note: The exact m/z for the stable isotope-labeled internal standard will depend on the specific labeled positions. The transition for Adenosine-¹³C₅ is a representative example.
Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. [25][26]The validation should be performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). [25][27][28][29] Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | To ensure that endogenous matrix components do not interfere with the detection of the analyte and IS. | Response in blank matrix should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Calibration Curve | To demonstrate the relationship between instrument response and known concentrations of the analyte. | At least 6 non-zero standards, r² ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value and the degree of scatter. | At least 4 QC levels (LLOQ, Low, Mid, High). Mean concentration within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). [23] |
| Matrix Effect | To assess the ion suppression or enhancement caused by the biological matrix. [17][18] | Matrix Factor (analyte response in post-spiked matrix / analyte response in neat solution) should have a CV ≤15%. |
| Recovery | To evaluate the efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of the nominal concentration of fresh samples. |
LLOQ: Lower Limit of Quantification. QC: Quality Control. CV: Coefficient of Variation.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of adenosine in human plasma using LC-MS/MS. By implementing a robust sample stabilization strategy with a "stop solution" and mitigating analytical variability through the use of a stable isotope-labeled internal standard, this method delivers the accuracy and precision required for demanding research and regulated bioanalysis. [14]The provided framework, from sample collection to method validation, is designed to empower researchers, scientists, and drug development professionals to generate high-quality, reliable data, thereby advancing our understanding of adenosine's role in health and disease and supporting the development of next-generation therapeutics.
References
-
Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
- Unpublished. Adenosine quantification.
-
Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. In Bioanalysis of small molecules and macromolecules (pp. 127-142). Springer, New York, NY. Retrieved from [Link]
-
Mancini, M. (2022, November 28). What is Adenosine? News-Medical.net. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
Ambar Lab. (2023, April 14). What is adenosine? Retrieved from [Link]
-
Jain, P. P., & Wagh, S. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 33(11), 22-29. Retrieved from [Link]
-
Dams, R., Houx, J., Lambert, W., & De Leenheer, A. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. Retrieved from [Link]
-
Synapse. (2024, July 17). What is the mechanism of Adenosine? Retrieved from [Link]
-
Oreate AI. (2025, December 30). The Multifaceted Role of Adenosine in Our Bodies. Retrieved from [Link]
-
Antonioli, L., Blandizzi, C., Pacher, P., & Haskó, G. (2014). Adenosine pathway and cancer: where do we go from here? Expert Opinion on Therapeutic Targets, 18(9), 973-977. Retrieved from [Link]
-
Allard, B., Allard, D., Buisseret, L., & Stagg, J. (2020). Adenosine metabolism in cancer therapy. Frontiers in Oncology, 10, 595. Retrieved from [Link]
-
Leone, R. D., & Emens, L. A. (2024). Adenosine signaling in tumor-associated macrophages and targeting adenosine signaling for cancer therapy. Journal for ImmunoTherapy of Cancer, 12(3), e008137. Retrieved from [Link]
-
Vijayan, D., Young, A., Teng, M. W. L., & Smyth, M. J. (2017). Current Understanding of the Role of Adenosine Receptors in Cancer. Cancers, 9(11), 148. Retrieved from [Link]
-
Wikipedia. (n.d.). Adenosine. Retrieved from [Link]
-
Breier, M., Wahl, P., Krüger, L., & Rubic-Schneider, T. (2021). A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Frontiers in Molecular Biosciences, 8, 735623. Retrieved from [Link]
-
Jimmerson, L. C., Bushman, L. R., Ray, M. L., Anderson, P. L., & Kiser, J. J. (2017). A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. Pharmaceutical Research, 34(1), 73-83. Retrieved from [Link]
-
Li, J., Wang, H., & Li, Z. (2022). Adenosine-A2A Receptor Pathway in Cancer Immunotherapy. Frontiers in Immunology, 13, 882847. Retrieved from [Link]
-
Kocić, D., Keder, A., & Stankov, M. V. (2024). Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood. International Journal of Molecular Sciences, 25(5), 2968. Retrieved from [Link]
-
Krzek, J., & Wolc, A. (2019). Bioanalytical method validation: New FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Retrieved from [Link]
-
Van Dycke, A., Verstraete, A., Pil, K., Raedt, R., Vonck, K., Boison, D., & Boon, P. (2010). Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS). Journal of Chromatography B, 878(19), 1493-1498. Retrieved from [Link]
-
van Giezen, J. J. J., Heptinstall, S., & Nylander, S. (2018). Accurate measurement of endogenous adenosine in human blood. PLOS ONE, 13(10), e0205707. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2009). Determination of Adenosine and Inosine in Sheep Plasma Using Solid Phase Extraction Followed by Liquid Chromatography with UV Detection. Journal of Liquid Chromatography & Related Technologies, 32(16), 2413-2424. Retrieved from [Link]
-
Van Dycke, A., Verstraete, A., Pil, K., Raedt, R., Vonck, K., Boison, D., & Boon, P. (2010). Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS). Journal of Chromatography B, 878(19), 1493-1498. Retrieved from [Link]
-
Gika, H., & Theodoridis, G. (2019). HILIC-MS/MS Analysis of Adenosine in Patient Blood. Methods and Protocols, 2(3), 63. Retrieved from [Link]
-
Kocić, D., Keder, A., & Stankov, M. V. (2024). Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood. International Journal of Molecular Sciences, 25(5), 2968. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Determination of Adenosine and Inosine in Sheep Plasma Using Solid Phase Extraction Followed by Liquid Chromatography with UV Detection. Journal of Liquid Chromatography & Related Technologies, 32(16), 2413-2424. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Strehler, B. L. (2022). Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood. PLOS ONE, 17(2), e0263522. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Preprints.org. (2024). Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood. Retrieved from [Link]
-
Radić, N., Jeličić, M., & Vinković, M. (2024). Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood. Molecules, 29(23), 5630. Retrieved from [Link]
Sources
- 1. The Multifaceted Role of Adenosine in Our Bodies - Oreate AI Blog [oreateai.com]
- 2. Adenosine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Adenosine? [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Adenosine pathway and cancer: where do we go from here? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Understanding of the Role of Adenosine Receptors in Cancer | MDPI [mdpi.com]
- 8. Adenosine metabolism – emerging concepts for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine signaling in tumor-associated macrophages and targeting adenosine signaling for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 15. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nebiolab.com [nebiolab.com]
- 20. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. med.und.edu [med.und.edu]
- 23. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 26. database.ich.org [database.ich.org]
- 27. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. fda.gov [fda.gov]
- 29. ema.europa.eu [ema.europa.eu]
Topic: Quantitative Bioanalysis of Adenosine Using Adenosine-5',5''-d2 as an Internal Standard by LC-MS/MS
An Application Note for Drug Development Professionals, Researchers, and Scientists
Introduction
Adenosine is a ubiquitous endogenous purine nucleoside that functions as a critical signaling molecule and homeostatic regulator in numerous physiological processes, including neurotransmission, vasodilation, inflammation, and cardiac function.[1] Its role in cellular energy metabolism as a core component of adenosine triphosphate (ATP) is fundamental to all life.[2] Given its broad physiological and pathological significance, the accurate quantification of adenosine in complex biological matrices like plasma, blood, and tissue is paramount for pharmacokinetic studies, biomarker discovery, and clinical diagnostics.[3][4]
However, measuring endogenous adenosine levels is notoriously challenging due to its rapid metabolism and clearance in vivo and ex vivo.[5] Enzymes such as adenosine deaminase and adenosine kinase rapidly convert adenosine, leading to artificially low measurements if samples are not handled properly.[5] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for adenosine quantification due to its high sensitivity, specificity, and speed.[6]
This application note provides a comprehensive, field-proven guide to developing and validating a robust LC-MS/MS method for adenosine quantification, leveraging the stable isotope-labeled internal standard Adenosine-5',5''-d2 . This guide details the underlying principles, step-by-step protocols, and data analysis workflows necessary to achieve accurate, precise, and reproducible results.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The cornerstone of this method is Isotope Dilution Mass Spectrometry (IDMS). A known quantity of a stable isotope-labeled (SIL) internal standard, in this case, this compound, is added to the biological sample at the earliest stage of preparation.[3] The SIL internal standard is chemically identical to the analyte (adenosine) but has a greater mass due to the incorporation of two deuterium atoms.[]
Because the analyte and the SIL internal standard exhibit nearly identical physicochemical properties, they behave similarly during every subsequent step of the analytical process—extraction, chromatography, and ionization.[3] Any loss of analyte during sample preparation or any fluctuation in instrument response (e.g., ion suppression or enhancement from the matrix) will affect the internal standard to the same degree.[1][2] The mass spectrometer differentiates between the light (analyte) and heavy (internal standard) versions. By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are normalized, enabling highly accurate and precise quantification.[8]
Advantages of this compound as an Internal Standard
While structural analogs can be used as internal standards, SIL-IS like this compound are vastly superior for quantitative bioanalysis.
-
Co-elution: It co-elutes almost identically with the endogenous adenosine, ensuring it experiences the same matrix effects and ionization suppression or enhancement.[2][9] This is the most critical factor for accurate correction.
-
Similar Extraction Recovery: Its chemical properties ensure that its recovery during sample preparation steps (e.g., protein precipitation, solid-phase extraction) closely mirrors that of the analyte.[9]
-
Reduced Variability: The use of a SIL-IS has been widely shown to significantly improve assay precision and accuracy compared to analog internal standards.[10]
-
Stable Labeling: The deuterium labels are on the 5' and 5'' positions of the ribose sugar, which are non-exchangeable sites, preventing the loss of the label during sample workup.[][11]
Materials and Reagents
| Reagent/Material | Recommended Grade/Source |
| Adenosine | ≥99% purity (e.g., Sigma-Aldrich) |
| This compound | ≥98% isotopic purity (e.g., MedChemExpress, BOC Sciences)[][12] |
| Water | LC-MS Grade |
| Methanol | LC-MS Grade |
| Acetonitrile | LC-MS Grade |
| Formic Acid | LC-MS Grade |
| Ammonium Acetate | LC-MS Grade |
| Biological Matrix (Blank) | Plasma, blood, or tissue homogenate from an un-dosed source |
| Microcentrifuge Tubes | 1.5 mL, low-binding |
| Analytical Balance | Capable of weighing to 0.01 mg |
| Calibrated Pipettes | For accurate liquid handling |
Table 1: Properties of Adenosine and this compound
| Property | Adenosine | This compound |
| Molecular Formula | C₁₀H₁₃N₅O₄ | C₁₀H₁₁D₂N₅O₄[13] |
| Molecular Weight | 267.24 g/mol | 269.26 g/mol [13] |
| CAS Number | 58-61-7[] | 82741-17-1[] |
| Storage | Store at -20°C[1][] | Store at -20°C[1][] |
Experimental Protocols
This protocol details a robust method for quantifying adenosine in human plasma using protein precipitation for sample cleanup.
Part 1: Preparation of Stock and Working Solutions
Accurate preparation of standards is critical for assay performance.
-
Adenosine Stock Solution (1 mg/mL):
-
This compound (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of LC-MS grade water.
-
Aliquot and store at -20°C.[1]
-
-
Adenosine Spiking Solution (1 µg/mL):
-
Perform a serial dilution of the 1 mg/mL adenosine stock solution in a 50:50 (v/v) mixture of methanol and water to obtain a 1 µg/mL working solution for spiking into the calibration curve.[1]
-
-
This compound (IS) Working Solution (100 ng/mL):
-
Perform a serial dilution of the 1 mg/mL IS stock solution in a 50:50 (v/v) mixture of methanol and water to create a 100 ng/mL working solution. This solution will be added to all samples.[1]
-
Part 2: Preparation of Calibration Curve and Quality Control (QC) Samples
A calibration curve is prepared by spiking known amounts of adenosine into a blank biological matrix.
-
Label eight microcentrifuge tubes S1 through S8 for the calibration standards.
-
Add the volumes of the 1 µg/mL Adenosine Spiking Solution as detailed in Table 2.
-
Add blank plasma to bring the total volume in each tube to 90 µL.
-
To every standard, QC, and unknown sample tube, add 10 µL of the 100 ng/mL IS Working Solution .
-
Vortex each tube for 10 seconds.
Table 2: Preparation of Calibration Standards
| Standard ID | Volume of 1 µg/mL Adenosine (µL) | Volume of Blank Matrix (µL) | Volume of 100 ng/mL IS (µL) | Final Adenosine Conc. (ng/mL) |
| S1 (LLOQ) | 0.5 | 89.5 | 10 | 5 |
| S2 | 1.0 | 89.0 | 10 | 10 |
| S3 | 2.5 | 87.5 | 10 | 25 |
| S4 | 5.0 | 85.0 | 10 | 50 |
| S5 | 10.0 | 80.0 | 10 | 100 |
| S6 | 25.0 | 65.0 | 10 | 250 |
| S7 | 40.0 | 50.0 | 10 | 400 |
| S8 (ULOQ) | 50.0 | 40.0 | 10 | 500 |
Note: The concentration range should be adjusted based on the expected analyte concentrations in study samples.
Part 3: Sample Preparation (Protein Precipitation)
-
Thaw all samples (calibrators, QCs, unknowns) on ice.
-
To each 100 µL sample (already containing the IS), add 200 µL of ice-cold acetonitrile containing 0.1% formic acid . This precipitates the proteins.[1]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[1]
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
Part 4: LC-MS/MS Analysis
The following parameters serve as a starting point and should be optimized for the specific instrument used.
Table 3: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and peak shape for polar molecules like adenosine.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 2% B to 60% B over 3 min, hold, re-equilibrate | A gradient ensures separation from endogenous interferences. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Column Temp | 40 °C | Improves peak shape and reproducibility. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Adenosine ionizes efficiently in positive mode.[14] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification.[8] |
| Adenosine Transition | Q1: 268.2 m/z → Q3: 136.1 m/z | Precursor is [M+H]⁺; product is the adenine fragment.[14] |
| Adenosine-d2 IS Transition | Q1: 270.3 m/z → Q3: 136.1 m/z | Precursor is [M+D₂-H+H]⁺; fragments identically to the analyte. |
Data Analysis and Quantification
-
Integration: Integrate the peak areas for both the adenosine and this compound MRM transitions for all standards, QCs, and samples.
-
Ratio Calculation: For each injection, calculate the Peak Area Ratio (PAR) = (Peak Area of Adenosine) / (Peak Area of this compound).
-
Calibration Curve: Generate a calibration curve by plotting the PAR (y-axis) against the known concentration of each calibration standard (x-axis).
-
Regression: Apply a linear regression with 1/x² weighting. The curve should have a correlation coefficient (r²) of ≥0.99.
-
Quantification: Determine the concentration of adenosine in QC and unknown samples by interpolating their PAR values into the regression equation from the calibration curve.
Method Validation Considerations
For use in regulated studies, the method must be validated according to FDA or ICH M10 guidelines.[15] Key parameters to assess include:
-
Selectivity and Specificity: Analyze blank matrix from multiple sources to ensure no endogenous peaks interfere with the analyte or IS.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte/IS response in post-extraction spiked samples versus neat solutions. The SIL-IS should effectively compensate for this.[1]
-
Accuracy and Precision: Analyze QC samples at multiple concentrations (low, mid, high) on different days to assess intra- and inter-day precision (%CV) and accuracy (%Bias).
-
Calibration Curve: Assess the linearity and range (LLOQ to ULOQ).
-
Stability: Perform freeze-thaw, short-term (bench-top), long-term, and post-preparative stability tests to ensure the analyte is stable under all experimental conditions.
References
-
Lund, M. et al. (2018). Accurate measurement of endogenous adenosine in human blood. PLOS One. Available at: [Link]
-
Lund, M. et al. (2018). Accurate measurement of endogenous adenosine in human blood. PMC - NIH. Available at: [Link]
-
University of California, Davis. (n.d.). Adenosine quantification. Available at: [Link]
-
Kopriva, F. et al. (2024). Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood. Semantic Scholar. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available at: [Link]
-
Van Dycke, A. et al. (2010). Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS). Sci-Hub. Available at: [Link]
-
D'Avolio, A. et al. (2011). A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. PMC - NIH. Available at: [Link]
-
Eurisotop. (n.d.). Nucleic Acids. Available at: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 82741-17-1 | Product Name : this compound. Pharmaffiliates. Available at: [Link]
-
Silva Dalsasso, M. et al. (2020). Analytical validation of an in‐house method for adenosine deaminase determination. Wiley Online Library. Available at: [Link]
-
van Calker, D. et al. (2007). Measurement of the endogenous adenosine concentration in humans in vivo: methodological considerations. PubMed. Available at: [Link]
-
Grote-Koska, D. et al. (2023). A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Frontiers in Molecular Biosciences. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Measurement of the endogenous adenosine concentration in humans in vivo: methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.und.edu [med.und.edu]
- 9. Nucleic Acids | Eurisotop [eurisotop.com]
- 10. otsuka.co.jp [otsuka.co.jp]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. sci-hub.box [sci-hub.box]
- 15. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
Application Notes and Protocols for Adenosine Quantification in Biological Samples
Introduction: The Critical Role of Adenosine in Physiology and Drug Development
Adenosine is a ubiquitous purine nucleoside that plays a pivotal role in numerous physiological and pathophysiological processes. It acts as a key signaling molecule in the cardiovascular, nervous, and immune systems.[1][2] Extracellular adenosine levels are tightly regulated and can increase dramatically in response to cellular stress, such as hypoxia or inflammation.[1][3] This increase in adenosine concentration modulates cellular function by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[2][3][4] Given its broad range of effects, the accurate quantification of adenosine in biological samples is of paramount importance for researchers in academia and the pharmaceutical industry. This application note provides a comprehensive guide to the principles, methodologies, and best practices for the reliable measurement of adenosine.
The Adenosine Signaling Pathway: A Brief Overview
Extracellular adenosine is primarily generated from the breakdown of released adenine nucleotides like adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP) by ectonucleotidases such as CD39 and CD73.[1][3] Once released, adenosine can be either transported into cells or deaminated to inosine by adenosine deaminase (ADA).[1][3] Understanding this pathway is crucial for designing experiments and interpreting results related to adenosine quantification.
Caption: Adenosine Signaling Pathway.
Methodologies for Adenosine Quantification: A Comparative Analysis
The choice of analytical method for adenosine quantification depends on several factors, including the required sensitivity, specificity, sample matrix, throughput, and available instrumentation.[5] The three most common techniques are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays.[5]
| Parameter | HPLC-UV | LC-MS/MS | Enzymatic Assay (Fluorometric/Colorimetric) |
| Principle | Chromatographic separation followed by UV absorbance detection.[5] | Chromatographic separation coupled with mass-based detection of precursor and product ions.[5] | Multi-step enzymatic reactions leading to a detectable fluorescent or colorimetric product.[6] |
| Sensitivity | Moderate (pmol to nmol range).[7] | High (fmol to pmol range).[7][8] | High (µM to nM range).[9][6] |
| Specificity | Moderate; susceptible to co-eluting compounds with similar UV absorbance. | High; based on specific mass-to-charge ratios of precursor and fragment ions.[10] | Generally high, but can be susceptible to interference from other molecules in the sample. |
| Sample Throughput | Moderate | High | High |
| Instrumentation | HPLC with UV detector | LC system coupled to a tandem mass spectrometer | Microplate reader (fluorometer or spectrophotometer) |
| Sample Types | Plasma, serum, tissue homogenates, cell culture media.[5] | Plasma, serum, tissue homogenates, cell culture media.[5][11] | Plasma, serum, urine, cell culture supernatants, tissue lysates.[12][13] |
Protocols and Experimental Workflows
PART 1: Critical Sample Preparation
Accurate adenosine quantification begins with meticulous sample collection and preparation. Due to the rapid metabolism of adenosine by adenosine deaminase (ADA), immediate stabilization of the sample is crucial.[7][14]
Caption: General sample preparation workflow for adenosine analysis.
Protocol 1: Blood Sample Collection and Stabilization
-
Prepare a "Stop Solution": This solution is critical to inhibit enzymes that degrade adenosine. A common formulation includes adenosine deaminase (ADA) inhibitors like erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) or pentostatin, and an anticoagulant if collecting whole blood.[15][16][17]
-
Blood Collection: Collect blood directly into tubes containing the ice-cold stop solution.[16]
-
Immediate Cooling: Place the collected samples on ice immediately.[14]
-
Centrifugation: Centrifuge the blood sample at a low speed (e.g., 1,500 x g for 10 minutes at 4°C) to separate plasma from blood cells.
-
Plasma Collection: Carefully collect the plasma supernatant and store it at -80°C until analysis.
Protocol 2: Tissue and Cell Sample Preparation
-
Tissue Homogenization: Homogenize tissue samples in an appropriate buffer containing ADA inhibitors on ice.
-
Cell Lysis: Lyse cells using sonication or a suitable lysis buffer containing ADA inhibitors.[6]
-
Centrifugation: Centrifuge the homogenate or lysate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cellular debris.[6]
-
Supernatant Collection: Collect the supernatant and store it at -80°C.
Protocol 3: Protein Precipitation
For methods like HPLC and LC-MS/MS, protein removal is often necessary.
-
Add a cold protein precipitating agent, such as acetonitrile or perchloric acid, to the sample at a ratio of 2:1 or 3:1 (v/v).[18]
-
Vortex the mixture thoroughly.
-
Incubate on ice for at least 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C).
-
Collect the supernatant for analysis.
Protocol 4: Solid-Phase Extraction (SPE) for Sample Cleanup and Concentration
SPE can be employed to remove interfering substances and concentrate the analyte. Mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE cartridges are often used for polar compounds like adenosine.[16][19][20]
PART 2: Analytical Protocols
Protocol 5: Adenosine Quantification by HPLC-UV
This method is suitable for samples with relatively high adenosine concentrations.
Caption: HPLC-UV workflow for adenosine quantification.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.[8]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[16]
-
Detection: Monitor the absorbance at approximately 260 nm.[16][21]
-
Quantification: Prepare a standard curve of known adenosine concentrations. The concentration of adenosine in the sample is determined by comparing its peak area to the standard curve.
Protocol 6: Adenosine Quantification by LC-MS/MS
LC-MS/MS is the gold standard for sensitive and specific adenosine quantification.[5][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Adenosine detection technologies: recent advances and applications in the central nervous system - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D5SD00170F [pubs.rsc.org]
- 8. Determination of plasma adenosine by high-performance liquid chromatography with column switching and fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenosine Quantification Assay Kit, MAK433, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 10. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 12. Adenosine Assay Kit (ARG83372) - arigo Biolaboratories [arigobio.com]
- 13. mybiosource.com [mybiosource.com]
- 14. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. ahajournals.org [ahajournals.org]
- 17. scbt.com [scbt.com]
- 18. mdpi.com [mdpi.com]
- 19. Online solid phase extraction and liquid chromatography-mass spectrometric determination of nucleoside drugs in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column | SIELC Technologies [sielc.com]
sample preparation for adenosine analysis with deuterated standard
Application Note & Protocol
Quantitative Analysis of Adenosine in Biological Matrices using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note provides a comprehensive guide for the sample preparation and quantitative analysis of adenosine in various biological matrices. Recognizing the pivotal role of adenosine as a signaling nucleoside in diverse physiological and pathological processes, its accurate quantification is paramount in biomedical research and drug development.[1] This document outlines detailed protocols for sample handling, protein precipitation, and optional solid-phase extraction (SPE) for plasma, serum, urine, and tissue samples. The cornerstone of this methodology is the incorporation of a stable isotope-labeled (deuterated) adenosine internal standard to ensure the highest degree of accuracy and precision by correcting for matrix effects and procedural losses.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for adenosine quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Significance of Adenosine and the Rationale for a Deuterated Standard
Adenosine is an endogenous purine nucleoside that functions as a critical signaling molecule, modulating a wide array of biological functions through its interaction with four G protein-coupled receptor subtypes (A₁, A₂A, A₂B, and A₃).[1] Its involvement in cardiovascular regulation, neurotransmission, inflammation, and immune response makes it a key target in therapeutic research. However, the accurate measurement of endogenous adenosine is challenging due to its rapid metabolism and the complexity of biological samples.[3][4]
To overcome these analytical hurdles, the use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated adenosine (e.g., Adenosine-d2), is indispensable. A SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes.[1][5] This allows it to be distinguished by the mass spectrometer. By adding a known amount of the deuterated standard to the sample at the beginning of the preparation process, it experiences the same processing variations and matrix effects as the endogenous adenosine. The ratio of the analyte to the internal standard signal is used for quantification, thereby correcting for any losses during sample preparation and variations in instrument response, which significantly enhances the precision and accuracy of the results.[1][2]
Pre-analytical Considerations: Sample Collection and Stability
The rapid enzymatic degradation of adenosine in biological samples necessitates strict collection and handling protocols to ensure the integrity of the results.
-
Blood Samples (Plasma/Serum): Blood should be collected in tubes containing a "stop solution" to inhibit enzymes responsible for adenosine metabolism, such as adenosine deaminase and adenosine kinase.[4][6] A common stop solution includes erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), an adenosine deaminase inhibitor, and dipyridamole, an adenosine transport inhibitor. Samples should be immediately placed on ice and centrifuged at 4°C to separate plasma or serum.[6] If a stop solution is not used, processing must be extremely rapid.[7]
-
Urine Samples: Urine should be collected in sterile containers and immediately frozen at -80°C to prevent degradation.
-
Tissue Samples: Tissues should be flash-frozen in liquid nitrogen immediately after collection to quench metabolic activity and stored at -80°C until processing.[8]
Materials and Reagents
-
Adenosine standard (Sigma-Aldrich or equivalent)
-
Deuterated Adenosine (e.g., Adenosine-d2, Adenosine-¹³C₅) (MedChemExpress, Benchchem)[2][5]
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Protein precipitation plates or microcentrifuge tubes
-
Solid-Phase Extraction (SPE) cartridges (e.g., weak anion-exchange or mixed-mode) if required[9][10]
-
Centrifuge capable of 14,000 x g and 4°C
-
Vortex mixer
-
Analytical balance
-
Calibrated pipettes
Preparation of Standards and Working Solutions
Stock Solutions (1 mg/mL)
-
Adenosine Stock: Accurately weigh 10 mg of adenosine and dissolve it in 10 mL of LC-MS/MS grade water.
-
Deuterated Adenosine (Internal Standard - IS) Stock: Accurately weigh 1 mg of deuterated adenosine and dissolve it in 1 mL of LC-MS/MS grade water.
Store stock solutions at -20°C or -80°C for long-term stability.[11]
Working Solutions
-
Adenosine Working Solution (for standard curve): Prepare a 1 µg/mL working solution by diluting the 1 mg/mL stock solution 1:1000 in a 50:50 (v/v) mixture of methanol and water.[2]
-
Internal Standard Working Solution: Prepare a 100 ng/mL working solution by diluting the 1 mg/mL IS stock solution 1:10,000 in a 50:50 (v/v) mixture of methanol and water.[2]
Calibration Curve Preparation
Prepare a series of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma or PBS) with the adenosine working solution. The following table provides an example for an 8-point calibration curve.
| Standard ID | Volume of 1 µg/mL Adenosine (µL) | Volume of Matrix (µL) | Final Concentration (ng/mL) |
| S1 | 0.5 | 89.5 | 5.56 |
| S2 | 1 | 89 | 11.11 |
| S3 | 2.5 | 87.5 | 27.78 |
| S4 | 5 | 85 | 55.56 |
| S5 | 10 | 80 | 111.11 |
| S6 | 25 | 65 | 277.78 |
| S7 | 50 | 40 | 555.56 |
| S8 | 100 | -10 (adjust matrix) | 1111.11 |
To each 90 µL of the prepared standards, add 10 µL of the 100 ng/mL Internal Standard Working Solution.
Sample Preparation Protocols
Protocol 1: Protein Precipitation for Plasma/Serum and Urine
This is a rapid and effective method for removing the majority of proteins from biological fluids.[3][12]
Workflow Diagram:
Caption: Protein Precipitation Workflow for Adenosine Analysis.
Step-by-Step Procedure:
-
Thaw biological samples on ice.
-
To 90 µL of each sample (plasma, serum, or urine) in a microcentrifuge tube, add 10 µL of the 100 ng/mL deuterated adenosine internal standard working solution and briefly vortex.[2]
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[2] The organic solvent disrupts the hydration shell of the proteins, causing them to precipitate.[12]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Homogenization and Protein Precipitation for Tissue Samples
Workflow Diagram:
Caption: Tissue Homogenization and Precipitation Workflow.
Step-by-Step Procedure:
-
Weigh approximately 20-50 mg of frozen tissue.
-
Add ice-cold homogenization buffer (e.g., PBS) and the deuterated internal standard. The volume of buffer should be adjusted based on the tissue weight to achieve a specific concentration (e.g., 100 mg/mL).
-
Homogenize the tissue using a bead beater or other appropriate homogenizer until the tissue is completely disrupted. Keep samples on ice throughout this process.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Collect a small aliquot of the supernatant for protein concentration determination (e.g., BCA assay) to normalize the adenosine levels to the protein content.
-
Perform protein precipitation on the remaining homogenate as described in Protocol 1 (adjusting the volume of acetonitrile proportionally).
-
Centrifuge and collect the supernatant for LC-MS/MS analysis.
Optional Protocol 3: Solid-Phase Extraction (SPE) for Enhanced Cleanup
For complex matrices or when higher sensitivity is required, an SPE step can be incorporated after protein precipitation to further remove interfering substances like salts and phospholipids.[3] Weak anion-exchange or mixed-mode cartridges are suitable for retaining and eluting polar compounds like adenosine.[9][13]
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) Cleanup Workflow.
Step-by-Step Procedure:
-
Condition: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by an equilibration with water or an aqueous buffer.
-
Load: Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash: Wash the cartridge with a weak solvent to remove unretained impurities while ensuring adenosine remains bound to the sorbent.
-
Elute: Elute adenosine and the internal standard using a stronger solvent (e.g., a higher percentage of organic solvent or a change in pH).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is typically performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions
Due to the polar nature of adenosine, Hydrophilic Interaction Liquid Chromatography (HILIC) or a reversed-phase column designed for polar analytes is recommended.[7][8]
-
Column: e.g., HILIC column or C18 with aqueous compatible end-capping.
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[6]
-
Mobile Phase B: 10 mM ammonium formate with 0.1% formic acid in 99% methanol.[6]
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient: A typical gradient would start with a high percentage of organic phase, which is gradually decreased to elute the polar analytes.
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Adenosine | 268.1 | 136.1 |
| Adenosine-d2 (IS) | 270.1 | 136.1 |
| Adenosine-¹³C₅ (IS) | 273.1 | 141.1 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. The product ion (136.1) corresponds to the adenine fragment.[2]
Data Analysis and Interpretation
Quantification is based on the ratio of the peak area of the endogenous adenosine to the peak area of the deuterated internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards. The concentration of adenosine in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Conclusion
The method described in this application note, centered on the use of a deuterated internal standard and LC-MS/MS, provides a robust, sensitive, and specific approach for the quantification of adenosine in a variety of biological matrices. Careful attention to pre-analytical sample handling and the implementation of appropriate sample preparation techniques are critical for obtaining reliable and reproducible results. This methodology serves as a valuable tool for researchers investigating the complex roles of adenosine in health and disease.
References
-
Online Solid Phase Extraction and Liquid Chromatography-Mass Spectrometric Determination of Nucleoside Drugs in Plasma. PubMed Central. [Link]
-
Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. PubMed Central. [Link]
-
Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood. PubMed Central. [Link]
-
A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. PubMed Central. [Link]
-
A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Frontiers in Molecular Biosciences. [Link]
-
Accurate measurement of endogenous adenosine in human blood. PLOS One. [Link]
-
HILIC-MS/MS Analysis of Adenosine in Patient Blood. MDPI. [Link]
-
Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS). PubMed Central. [Link]
-
Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood. PubMed Central. [Link]
-
Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags. PubMed Central. [Link]
-
Purification and Analysis of Nucleotides and Nucleosides from Plants. Methods in Molecular Biology. [Link]
-
Stability over time of exogenous ¹³C5-adenosine in blood collected into... ResearchGate. [Link]
-
Accurate measurement of endogenous adenosine in human blood. PubMed Central. [Link]
-
Stability study of selected adenosine nucleosides using LC and LC/MS analyses. ResearchGate. [Link]
-
Adenosine Solution Stability Study. Scribd. [Link]
-
Hydrophilic-Phase Extraction: A New Avenue of Solid-Phase Extraction for Oligonucleotide Bioanalysis. LCGC International. [Link]
-
Adenosine quantification. Figshare. [Link]
-
Protein Precipitation Method. Phenomenex. [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 9. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. agilent.com [agilent.com]
- 13. Purification and Analysis of Nucleotides and Nucleosides from Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Adenosine-5',5''-d2 in Biological Matrices using Stable Isotope Dilution LC-MS/MS
Abstract
This application note provides a detailed, robust, and sensitive method for the accurate quantification of adenosine in biological samples through the use of a stable isotope-labeled internal standard, Adenosine-5',5''-d2. Isotope dilution liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for endogenous small molecule quantification, offering high precision and accuracy by correcting for matrix effects and procedural losses.[1][2] This document outlines the fundamental principles, provides step-by-step protocols for sample preparation and analysis, and details the optimized mass spectrometry settings for the detection of both adenosine and its deuterated analog. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, clinical research, and other applications where the reliable measurement of adenosine is critical.[3]
Introduction: The Importance of Accurate Adenosine Quantification
Adenosine is a ubiquitous endogenous purine nucleoside that plays a pivotal role in a vast array of physiological and pathological processes.[1] It functions as a critical signaling molecule by activating four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.[3] These receptors are widely distributed throughout the body and are integral in regulating cardiovascular function, neuronal activity, inflammation, and immune responses.[3] Given its broad spectrum of biological activities, the precise quantification of adenosine levels is of significant interest in understanding disease pathophysiology and in the development of novel therapeutics targeting its signaling pathways.[2][3]
However, the accurate measurement of endogenous adenosine is analytically challenging due to its short half-life of 1-2 seconds in human blood and its rapid metabolism and clearance.[1][4] This necessitates a validated blood collection protocol, often involving a "STOP solution" to halt enzymatic activity and prevent ex vivo degradation or formation of adenosine, thereby ensuring that the measured concentrations accurately reflect the true in vivo levels.[1][4]
Stable isotope dilution LC-MS/MS has emerged as the preferred analytical technique due to its unparalleled sensitivity, selectivity, and accuracy.[1][5] This method involves the addition of a known quantity of a stable isotope-labeled version of the analyte, such as this compound, to the sample at the earliest possible stage.[1] This internal standard (IS) is chemically identical to the endogenous analyte but possesses a different mass, allowing for its distinct detection by the mass spectrometer.[3] Any analyte loss during sample preparation, extraction, or ionization will be mirrored by a proportional loss of the internal standard, enabling highly reliable quantification.[1][6]
Principle of the Method: Stable Isotope Dilution Mass Spectrometry
The core of this protocol is the principle of stable isotope dilution. By introducing this compound, which has two deuterium atoms on the 5' carbon of the ribose moiety, we create a mass shift of +2 Da compared to the endogenous, unlabeled adenosine. The mass spectrometer is set up to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard in what is known as Multiple Reaction Monitoring (MRM). The ratio of the peak area of the endogenous analyte to the peak area of the known amount of internal standard is used to calculate the concentration of the analyte from a calibration curve.[5]
The fragmentation of adenosine upon collision-induced dissociation (CID) typically involves the cleavage of the glycosidic bond between the ribose sugar and the adenine base.[7] This results in a characteristic product ion corresponding to the protonated adenine base.
Caption: Fragmentation of Adenosine and its d2-Isotope.
Experimental Protocols
Materials and Reagents
-
Adenosine standard (Sigma-Aldrich or equivalent)
-
This compound (Toronto Research Chemicals or equivalent)
-
HPLC-grade acetonitrile, methanol, and water (Fisher Scientific or equivalent)
-
Formic acid and ammonium acetate (LC-MS grade, Sigma-Aldrich or equivalent)
-
Human plasma (or other biological matrix)
-
Protein precipitation solvent (e.g., Acetonitrile with 0.1% formic acid)
-
Solid Phase Extraction (SPE) cartridges (if required for cleanup)
Sample Preparation: Protein Precipitation
This protocol is a general guideline and may require optimization based on the specific matrix.
-
Thaw Samples : Thaw frozen plasma or other biological samples on ice.
-
Spike Internal Standard : To 100 µL of sample, add 10 µL of this compound working solution (concentration will depend on the expected endogenous levels). Vortex briefly.
-
Protein Precipitation : Add 300 µL of ice-cold protein precipitation solvent (e.g., acetonitrile containing 0.1% formic acid).
-
Vortex : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant : Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporate : Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject : Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.[8]
Caption: Sample Preparation Workflow.
Liquid Chromatography (LC) Method
Chromatographic separation is crucial to resolve adenosine from other potentially interfering matrix components. A reversed-phase or HILIC column can be utilized.[4][9]
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) or HILIC column |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min[4][8] |
| Column Temperature | 35 - 40°C[4][8] |
| Injection Volume | 5 - 10 µL |
| Gradient | Time (min) |
Note: The gradient should be optimized to ensure baseline separation of adenosine from isomers and other interferences.
Mass Spectrometry (MS) Settings
The following settings are provided as a starting point for a triple quadrupole mass spectrometer and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[10] |
| Capillary/Spray Voltage | 3500 - 5000 V[8] |
| Source Temperature | 100 - 150°C |
| Desolvation Gas Temperature | 400 - 500°C[8] |
| Desolvation Gas Flow | Instrument dependent, typically high (e.g., 600-1000 L/hr) |
| Collision Gas | Argon |
| Multiple Reaction Monitoring (MRM) Transitions | See Table below. |
Table of MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Adenosine | 268.1 | 136.1 | 15 - 30[8][11] | 50 - 100 |
| This compound | 270.1 | 136.1 | 15 - 30 | 50 - 100 |
Rationale for MRM Transition: The precursor ion [M+H]⁺ for adenosine is m/z 268.1. Upon fragmentation, the most stable and abundant product ion is the protonated adenine base [b+H]⁺ at m/z 136.1, resulting from the cleavage of the glycosidic bond.[7][11] The deuterated internal standard, with a precursor ion of m/z 270.1, fragments to the same product ion, m/z 136.1, as the deuterium labels are on the ribose moiety which is lost as a neutral fragment.[8] Collision energy must be optimized to maximize the signal of this specific transition.
Data Analysis and System Trustworthiness
Calibration Curve: A calibration curve should be prepared in a surrogate matrix (e.g., stripped plasma or PBS) by spiking known concentrations of adenosine standard and a fixed concentration of the this compound internal standard. The curve is generated by plotting the peak area ratio (Adenosine/Adenosine-d2) against the concentration of adenosine. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.[12]
Quality Controls (QCs): To ensure the accuracy and precision of the assay, Quality Control samples should be prepared at a minimum of three concentration levels (low, medium, and high) and analyzed with each batch of unknown samples. The calculated concentrations of the QCs should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of their nominal values.
Self-Validation: The use of a stable isotope-labeled internal standard is the cornerstone of this method's trustworthiness.[13] It inherently corrects for:
-
Variability in sample extraction recovery : Any loss of endogenous adenosine during the multi-step sample preparation process is mirrored by a proportional loss of the co-extracted Adenosine-d2.
-
Matrix effects : Ion suppression or enhancement caused by co-eluting matrix components will affect both the analyte and the internal standard equally, thus canceling out the effect in the peak area ratio.
-
Instrumental variability : Fluctuations in injection volume or mass spectrometer sensitivity over the course of an analytical run are normalized.
Conclusion
This application note details a comprehensive and reliable LC-MS/MS method for the quantification of adenosine in biological matrices using this compound as an internal standard. The protocol emphasizes the importance of proper sample handling and leverages the power of stable isotope dilution to ensure the highest degree of accuracy and precision. By following the outlined procedures for sample preparation, chromatography, and mass spectrometry, researchers can confidently generate high-quality data for a wide range of applications in biomedical and pharmaceutical research.
References
-
A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Adenosine quantification. (n.d.). Tufts University. [Link]
-
A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. (2023). Frontiers in Molecular Biosciences. [Link]
-
HILIC-MS/MS Analysis of Adenosine in Patient Blood. (2020). MDPI. [Link]
-
A Review of Tandem Mass Spectrometry Characterization of Adenosine Diphosphate-Ribosylated Peptides - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. (2008). Life Science Journal. [Link]
-
Accurate measurement of endogenous adenosine in human blood. (2018). PLOS ONE. [Link]
-
Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-Dilution Method. (2015). Analytical Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. med.und.edu [med.und.edu]
- 9. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 10. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 13. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-Dilution Method - PubMed [pubmed.ncbi.nlm.nih.gov]
use of Adenosine-5',5''-d2 in pharmacokinetic studies
An Application Note and Protocol for the Use of Adenosine-5',5''-d2 in Pharmacokinetic Studies
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic (PK) studies. The use of a SIL-IS is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) due to its ability to mimic the analyte of interest throughout sample extraction, chromatography, and ionization, thereby correcting for variability and enhancing assay accuracy and precision. This guide details the underlying principles, step-by-step protocols for sample preparation and analysis, and data interpretation, grounded in authoritative scientific and regulatory standards.
Introduction: The Imperative for Precision in Pharmacokinetics
Pharmacokinetic studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to drug development. The data from these studies inform dosing regimens, safety profiles, and regulatory submissions. The central task of a PK study is the accurate quantification of a drug or its metabolites in complex biological matrices like plasma, urine, or tissue homogenates.
The "gold standard" for this quantification is LC-MS/MS, prized for its sensitivity and selectivity. However, the accuracy of LC-MS/MS data is critically dependent on the internal standard (IS) used. An ideal IS should behave identically to the analyte during sample processing and analysis but be distinguishable by the mass spectrometer. This compound, a deuterated form of adenosine, perfectly fits this role for studies involving adenosine or adenosine-based therapeutics.
Why a Stable Isotope-Labeled Internal Standard?
The use of a SIL-IS like this compound is superior to using a structural analog for several key reasons:
-
Co-elution: The SIL-IS has nearly identical physicochemical properties to the endogenous analyte, ensuring they elute at the same time during liquid chromatography. This is crucial because it means both compounds experience the same matrix effects at the same moment, particularly ion suppression or enhancement in the mass spectrometer's source.
-
Extraction Efficiency: The SIL-IS and the analyte will have virtually identical recovery rates during sample preparation steps (e.g., protein precipitation, solid-phase extraction), ensuring that any loss of analyte is mirrored by a proportional loss of the IS.
-
Ionization Efficiency: Both compounds exhibit the same ionization efficiency in the MS source. Therefore, fluctuations in the instrument's performance affect both the analyte and the IS equally.
The ratio of the analyte's signal to the IS signal remains constant despite variations in the analytical process, leading to highly reliable and reproducible quantification.
This compound: Properties and Role
This compound is an isotopologue of adenosine where two hydrogen atoms on the 5' carbon of the ribose sugar have been replaced by deuterium atoms.
| Property | Adenosine (Analyte) | This compound (Internal Standard) |
| Chemical Formula | C₁₀H₁₃N₅O₄ | C₁₀H₁₁D₂N₅O₄ |
| Monoisotopic Mass | 267.0971 g/mol | 269.1096 g/mol |
| Mass Difference | - | +2.0125 Da |
| Physicochemical Properties | Identical (for practical purposes) | Identical (for practical purposes) |
| Chromatographic Behavior | Co-elutes with IS | Co-elutes with Analyte |
This +2 Da mass shift is easily resolved by a modern mass spectrometer, allowing for simultaneous detection and quantification of both the analyte and the internal standard without cross-talk.
Experimental Workflow and Protocols
The overall workflow for a typical pharmacokinetic study using this compound as an internal standard is a multi-stage process designed to ensure accuracy and reproducibility.
Workflow Diagram
Caption: High-level workflow for bioanalytical quantification.
Detailed Protocol: Quantification of Adenosine in Human Plasma
This protocol is a representative example and should be validated according to regulatory guidelines such as those from the FDA or EMA before implementation.
Materials:
-
Human plasma (with K2EDTA as anticoagulant)
-
Adenosine (analyte standard)
-
This compound (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Polypropylene microcentrifuge tubes (1.5 mL)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Adenosine and this compound in methanol.
-
From the stock solutions, prepare a series of working solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL) by serial dilution in 50:50 ACN:Water.
-
Prepare an internal standard working solution of this compound at a fixed concentration (e.g., 100 ng/mL). The optimal concentration should be determined during method development.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
To a set of 1.5 mL tubes, add 90 µL of blank human plasma.
-
Spike 10 µL of each calibration working solution into the plasma to create the calibration curve standards.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Extraction (Protein Precipitation):
-
Thaw unknown plasma samples, calibration standards, and QCs on ice.
-
Aliquot 100 µL of each sample, standard, or QC into a clean 1.5 mL tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except for the blank plasma sample.
-
To precipitate proteins, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5-10 µL into the LC-MS/MS system.
-
LC-MS/MS Parameters
The following are typical starting parameters that must be optimized for the specific instrument used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for polar molecules like adenosine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization efficiency in positive mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | Start at 2% B, ramp to 95% B, re-equilibrate | A gradient is necessary to elute the analyte and wash the column effectively. |
| Column Temp. | 40°C | Increases efficiency and reduces viscosity. |
Mass Spectrometry (MS) Parameters:
The instrument should be operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.
| Parameter | Adenosine (Analyte) | This compound (IS) | Ionization Mode |
| Precursor Ion (Q1) | m/z 268.1 | m/z 270.1 | Positive ESI |
| Product Ion (Q3) | m/z 136.1 | m/z 136.1 | Positive ESI |
| Collision Energy | Instrument Dependent (Optimize) | Instrument Dependent (Optimize) | - |
-
Rationale for MRM Transition: The precursor ion [M+H]⁺ for adenosine is 268.1. Upon collision-induced dissociation (CID) in the collision cell (Q2), the glycosidic bond breaks, yielding the stable adenine fragment ion at m/z 136.1. Since the deuterium labels are on the ribose sugar, which is lost, the product ion for both the analyte and the IS is the same (m/z 136.1). This is a common and accepted practice.
Caption: MRM process for Adenosine and its deuterated internal standard.
Data Analysis and Interpretation
-
Peak Integration: The chromatographic software is used to integrate the area under the curve (AUC) for the analyte MRM transition (268.1 -> 136.1) and the IS MRM transition (270.1 -> 136.1) at the expected retention time.
-
Calculate Peak Area Ratio: For each injection (standards, QCs, and unknowns), calculate the Peak Area Ratio (PAR) as: PAR = AUC_Analyte / AUC_Internal_Standard
-
Generate Calibration Curve: Plot the PAR for the calibration standards against their known concentrations. Perform a linear regression, typically with a 1/x or 1/x² weighting, to generate a calibration curve. The curve should have a correlation coefficient (r²) of >0.99.
-
Quantify Unknown Samples: Use the regression equation from the calibration curve to calculate the concentration of adenosine in the unknown samples based on their measured PAR.
Assay Validation: The method must be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines to ensure its reliability for pharmacokinetic studies.
Conclusion
The use of this compound as a stable isotope-labeled internal standard is a robust and reliable method for the quantification of adenosine in biological matrices for pharmacokinetic research. Its chemical and physical similarity to the endogenous analyte ensures that it effectively corrects for variations in sample preparation and instrument response. By following a well-structured and validated protocol, researchers can generate high-quality concentration-time data, which is essential for making critical decisions in the drug development process.
References
-
Title: The Use of Stable Isotopes in Pharmacokinetic Studies Source: American Pharmaceutical Review URL: [Link]
-
Title: Bioanalytical Method Validation and its Implications for Pharmacokinetic Studies Source: The AAPS Journal URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Tandem mass spectrometry of adenosine and 2'-deoxyadenosine Source: Journal of the American Society for Mass Spectrometry URL: [Link]
-
Title: A sensitive and specific stable isotope dilution liquid chromatography-tandem mass spectrometry method for the determination of 2'-deoxyadenosine in human plasma Source: Journal of Chromatography B URL: [Link]
Application Notes and Protocols for the Incorporation of Deuterated Adenosine in Oligonucleotide Synthesis
Introduction: The Strategic Advantage of Deuterium in Oligonucleotide Therapeutics and Research
In the landscape of modern drug discovery and molecular biology, the strategic modification of oligonucleotides is paramount for enhancing their therapeutic potential and elucidating complex biological mechanisms. Among the arsenal of chemical modifications, the site-specific incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, offers a unique and powerful tool. The substitution of hydrogen with deuterium can significantly alter the physicochemical properties of a molecule, most notably by strengthening the carbon-hydrogen bond. This "kinetic isotope effect" can profoundly impact the metabolic stability of oligonucleotide-based therapeutics by slowing down enzymatic degradation pathways.[1][2][3]
Furthermore, deuterated oligonucleotides serve as invaluable tools in structural biology and mechanistic studies. The distinct nuclear magnetic resonance (NMR) properties of deuterium allow for the simplification of complex spectra, aiding in the unambiguous assignment of signals and the determination of three-dimensional structures.[4][5] They are also increasingly utilized as internal standards in mass spectrometry-based quantification assays, enabling highly accurate and precise measurements of oligonucleotide concentrations in complex biological matrices.[6][7]
This comprehensive guide provides detailed protocols and expert insights for the synthesis of deuterated adenosine phosphoramidites, their incorporation into oligonucleotides via automated solid-phase synthesis, and the subsequent analytical validation of the final product. The methodologies described herein are designed to be robust and reproducible, empowering researchers, scientists, and drug development professionals to leverage the benefits of deuterium labeling in their work.
Part 1: Synthesis of Deuterated Adenosine Phosphoramidite
The cornerstone of incorporating a deuterated nucleoside into an oligonucleotide is the synthesis of the corresponding phosphoramidite building block. This section details a proven synthetic route for a deuterated adenosine phosphoramidite, emphasizing key reaction considerations and purification strategies. While various deuteration strategies exist, this protocol focuses on a common approach for labeling the C8 position of adenosine.
Rationale for Synthetic Strategy
The synthesis of a modified nucleoside phosphoramidite for solid-phase synthesis requires a multi-step process involving protection of reactive functional groups on the nucleobase and the sugar moiety.[8][9] The standard phosphoramidite chemistry approach is employed, which involves the sequential coupling of protected nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support.[10][11][12]
Experimental Protocol: Synthesis of 8-Deutero-N6-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
Step 1: Deuteration of 2'-Deoxyadenosine
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2'-deoxyadenosine in a mixture of D₂O and DMSO-d₆.
-
Base-Catalyzed Exchange: Add a catalytic amount of a suitable base (e.g., NaOD) to facilitate the H-D exchange at the C8 position.
-
Heating: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at an elevated temperature (e.g., 100-120 °C) for a sufficient duration (typically 24-48 hours) to achieve high levels of deuteration.
-
Monitoring: The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the H8 proton signal.[4][13]
-
Work-up: Upon completion, neutralize the reaction mixture with an appropriate acid (e.g., DCl in D₂O) and remove the solvents under reduced pressure to obtain 8-deutero-2'-deoxyadenosine.
Step 2: Protection of the Exocyclic Amine (N6-Benzoylation)
-
Dissolution: Dissolve the 8-deutero-2'-deoxyadenosine in anhydrous pyridine.
-
Acylation: Add benzoyl chloride dropwise at 0 °C and allow the reaction to warm to room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Quench the reaction with methanol and evaporate the solvent. The residue is then subjected to a standard aqueous work-up and extraction with an organic solvent like dichloromethane.
-
Purification: Purify the product by silica gel chromatography to yield N6-benzoyl-8-deutero-2'-deoxyadenosine.
Step 3: 5'-O-Dimethoxytritylation (DMT Protection)
-
Co-evaporation: Co-evaporate the N6-benzoyl-8-deutero-2'-deoxyadenosine with anhydrous pyridine to remove residual water.
-
Tritylation: Dissolve the dried nucleoside in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench with methanol, and perform an aqueous work-up and extraction.
-
Purification: Purify the product by silica gel chromatography to obtain N6-benzoyl-8-deutero-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine.
Step 4: 3'-O-Phosphitylation
-
Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is carried out under a strictly inert atmosphere.
-
Phosphitylating Agent: Dissolve the 5'-O-DMT protected nucleoside in anhydrous dichloromethane. Add N,N-diisopropylethylamine (DIPEA) followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Reaction Monitoring and Work-up: Monitor the reaction to completion by TLC. Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with dichloromethane.
-
Purification: Purify the final deuterated adenosine phosphoramidite by silica gel chromatography under anhydrous conditions. The purified product should be stored under an inert atmosphere at -20 °C.
Part 2: Incorporation of Deuterated Adenosine into Oligonucleotides via Solid-Phase Synthesis
With the deuterated adenosine phosphoramidite in hand, its incorporation into a desired oligonucleotide sequence is achieved using a standard automated DNA/RNA synthesizer. The phosphoramidite method is a cyclical process involving four key steps: deblocking, coupling, capping, and oxidation.[10][14][15]
Workflow for Solid-Phase Oligonucleotide Synthesis
Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.
Detailed Protocol for Incorporation
-
Synthesizer Preparation: Prepare the automated DNA/RNA synthesizer with the required reagents: deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane), activator solution (e.g., 0.45 M tetrazole in acetonitrile), capping solutions (A: acetic anhydride/lutidine/THF; B: 10% N-methylimidazole/THF), and oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).
-
Phosphoramidite Preparation: Dissolve the synthesized deuterated adenosine phosphoramidite in anhydrous acetonitrile to the manufacturer-recommended concentration (typically 0.1 M). Install the phosphoramidite vial on the synthesizer.
-
Synthesis Program: Program the desired oligonucleotide sequence into the synthesizer, specifying the position for the incorporation of the deuterated adenosine.
-
Initiation of Synthesis: Start the synthesis run on a solid support (e.g., controlled pore glass - CPG) pre-loaded with the first nucleoside of the sequence.[16]
-
Automated Synthesis Cycle: The synthesizer will automatically perform the four-step cycle for each nucleotide addition. For the incorporation of the deuterated adenosine, the synthesizer will deliver the deuterated phosphoramidite and activator to the column during the coupling step.
-
Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation with concentrated ammonium hydroxide at an elevated temperature (e.g., 55 °C) for a specified period (typically 8-16 hours).
-
Purification: The crude deuterated oligonucleotide is purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is the preferred method for obtaining high-purity oligonucleotides.
Key Synthesis Parameters
| Parameter | Typical Value/Reagent | Rationale |
| Solid Support | Controlled Pore Glass (CPG) | Provides a stable and inert scaffold for synthesis.[16] |
| Deblocking Agent | 3% Trichloroacetic Acid in DCM | Efficiently removes the acid-labile DMT group. |
| Activator | 0.45 M Tetrazole in Acetonitrile | Catalyzes the coupling of the phosphoramidite to the free 5'-OH group. |
| Coupling Time | 2-5 minutes | Sufficient time for efficient coupling of the phosphoramidite. |
| Capping Reagent | Acetic Anhydride | Permanently blocks unreacted 5'-OH groups to prevent the formation of deletion mutants.[17] |
| Oxidizing Agent | 0.02 M Iodine Solution | Converts the unstable phosphite triester linkage to a stable phosphate triester. |
| Cleavage/Deprotection | Concentrated Ammonium Hydroxide | Cleaves the oligonucleotide from the support and removes base and phosphate protecting groups. |
Part 3: Analytical Validation of Deuterated Oligonucleotides
Rigorous analytical characterization is essential to confirm the successful incorporation of the deuterated adenosine and to determine the purity of the final oligonucleotide product. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary techniques for this validation.
Mass Spectrometry Analysis
Mass spectrometry (MS) is used to verify the molecular weight of the synthesized oligonucleotide, thereby confirming the incorporation of the deuterated nucleoside.[18][19]
Protocol for LC-MS Analysis:
-
Sample Preparation: Dilute a small aliquot of the purified oligonucleotide in a suitable solvent, such as a mixture of acetonitrile and water with a small amount of a volatile salt (e.g., ammonium acetate).
-
LC Separation: Inject the sample onto a liquid chromatography system equipped with a column suitable for oligonucleotide separation (e.g., a reverse-phase C18 column).
-
MS Detection: Elute the oligonucleotide from the column directly into the mass spectrometer (e.g., an electrospray ionization - ESI - mass spectrometer).
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the oligonucleotide. The observed molecular weight should correspond to the theoretical molecular weight calculated for the sequence containing the deuterated adenosine.
Expected Mass Shift:
The incorporation of a deuterium atom in place of a hydrogen atom will result in an increase in the molecular weight of the oligonucleotide by approximately 1.006 Da for each deuterium atom incorporated.
| Oligonucleotide | Theoretical Mass (all H) | Theoretical Mass (with D) | Expected Mass Shift (Da) |
| Example Sequence | Calculated based on sequence | Calculated with D-Ado | +1.006 per D-Ado |
NMR Spectroscopy Analysis
NMR spectroscopy provides definitive proof of the site of deuteration and can be used to assess the overall structure and purity of the oligonucleotide. Both ¹H and ²H NMR can be employed.[13]
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve the lyophilized oligonucleotide in D₂O.
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer.
-
Data Analysis: In the ¹H NMR spectrum, the signal corresponding to the proton that has been replaced by deuterium (e.g., the H8 proton of adenosine) should be absent or significantly reduced in intensity.[4] The remaining proton signals can be used to confirm the overall structure of the oligonucleotide.
Protocol for ²H NMR Analysis:
-
Sample Preparation: Dissolve the oligonucleotide in a protonated solvent (e.g., H₂O/DMSO).
-
Data Acquisition: Acquire a one-dimensional ²H NMR spectrum.
-
Data Analysis: The ²H NMR spectrum will show a signal at the chemical shift corresponding to the position of the incorporated deuterium, providing direct evidence of successful deuteration.[20]
Part 4: Applications of Deuterated Oligonucleotides
The ability to synthesize site-specifically deuterated oligonucleotides opens up a wide range of applications in both therapeutic development and basic research.
Enhanced Metabolic Stability
The increased strength of the C-D bond compared to the C-H bond can make the deuterated position less susceptible to enzymatic cleavage, thereby increasing the in vivo half-life of the oligonucleotide therapeutic.[2][21][22] This can lead to improved efficacy and potentially reduced dosing frequency.[23][24]
Caption: Deuteration enhances the metabolic stability of oligonucleotides.
NMR Structural Studies
Site-specific deuteration is a powerful tool for simplifying complex NMR spectra of large oligonucleotides and their complexes with proteins or other nucleic acids.[5][25] By replacing specific protons with deuterium, the corresponding signals in the ¹H NMR spectrum are eliminated, which can help to resolve spectral overlap and facilitate the assignment of other resonances. This aids in the determination of high-resolution three-dimensional structures.
Internal Standards for Mass Spectrometry
Deuterated oligonucleotides are ideal internal standards for quantitative analysis by mass spectrometry.[6][7] Since they have nearly identical chemical and physical properties to their non-deuterated counterparts, they co-elute during chromatography and have similar ionization efficiencies. However, their mass difference allows for their distinct detection by the mass spectrometer, enabling accurate and precise quantification of the target oligonucleotide in complex biological samples.
Conclusion
The incorporation of deuterated adenosine into oligonucleotides represents a sophisticated yet highly valuable strategy in nucleic acid chemistry. The protocols and insights provided in this guide offer a comprehensive framework for the successful synthesis, incorporation, and validation of these modified oligonucleotides. By leveraging the unique properties of deuterium, researchers and drug developers can enhance the therapeutic potential of oligonucleotide-based drugs and gain deeper insights into the structure and function of nucleic acids.
References
- Native Hydrogen/Deuterium Exchange Mass Spectrometry of Structured DNA Oligonucleotides. Analytical Chemistry.
- A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides.
- Deuterium Isotope Effect on Excited-State Dynamics in an Alternating GC Oligonucleotide. Journal of the American Chemical Society.
- Synthesis of A) [2‐¹⁹F, 2,8‐¹³C2]‐adenosine phosphoramidite 11, and B)...
- A Comparative Guide to Confirming Deuterium Incorporation: ¹H vs. ²H NMR Spectroscopy. Benchchem.
- Hoogsteen face-labeled adenosine phosphoramidite for solid-phase RNA synthesis.
- Native Hydrogen/Deuterium Exchange Mass Spectrometry of Structured DNA Oligonucleotides. American Chemical Society.
- Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. MDPI.
- Designing Oligo With Multiple Modific
- Biodistribution and metabolism of internally 3H-labeled oligonucleotides. II. 3',5' - PubMed. PubMed.
- Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA.
- OligoR: A Native HDX/MS Data Processing Application Dedicated to Oligonucleotides.
- efficient and economic site-specific deuteration strategy for NMR studies of homologous oligonucleotide repe
- Solid Phase Oligonucleotide Synthesis. Biotage.
- Solid-Phase Oligonucleotide Synthesis. Danaher Life Sciences.
- Oligonucleotide synthesis. Wikipedia.
- The kinetic isotope effect in the search for deuter
- CHAPTER 2 Protection of Nucleosides for Oligonucleotide Synthesis. Deep Blue Repositories.
- Manual Oligonucleotide Synthesis Using the Phosphoramidite Method. Springer Protocols.
- Deuter
- Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers.
- Deuterium isotope effect on excited-state dynamics in an alternating GC oligonucleotide. Journal of the American Chemical Society.
- Stereoselective Nucleoside Deuteration for NMR Studies of DNA.
- Mass spectrometry analysis of oligonucleotide syntheses.
- The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL.
- Mass Spectrometry Analysis of Oligonucleotide Syntheses.
- Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.
- Kinetic isotope effect. Wikipedia.
- Solid-phase synthesis of modified oligonucleotides. CORE.
- Adenosine Phosphoramidite. Silantes.
- Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards. MDPI.
- Metabolic Stability and Targeted Delivery of Oligonucleotides: Advancing RNA Therapeutics Beyond The Liver. PubMed.
- Kinetic Isotope Effects in Organic Chemistry. Macmillan Group.
- Metabolic Stability and Targeted Delivery of Oligonucleotides: Advancing RNA Therapeutics Beyond The Liver.
- (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.
- applications of quantitative d-nmr in analysis of deuterium enriched compounds. Sigma-Aldrich.
- A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis.
- How Is Deuterium Used In NMR? - Chemistry For Everyone. YouTube.
- Deuterium in drug discovery: progress, opportunities and challenges.
- Clinical Application and Synthesis Methods of Deuter
- Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry.
- Oligonucleotide Therapeutics: An Emerging Modality Bringing Gre
Sources
- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Deuterated Oligonucleotides [biosyn.com]
- 6. irl.umsl.edu [irl.umsl.edu]
- 7. mdpi.com [mdpi.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 10. data.biotage.co.jp [data.biotage.co.jp]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]
- 16. atdbio.com [atdbio.com]
- 17. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 19. web.colby.edu [web.colby.edu]
- 20. youtube.com [youtube.com]
- 21. Metabolic Stability and Targeted Delivery of Oligonucleotides: Advancing RNA Therapeutics Beyond The Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Metabolic Stability and Targeted Delivery of Oligonucleotides: Advancing RNA Therapeutics Beyond The Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Stereoselective Nucleoside Deuteration for NMR Studies of DNA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Adenosine & Deuterated Analog Analysis
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chromatographic separation of adenosine and its deuterated analogs. As Senior Application Scientists, we have designed this guide to explain the causality behind experimental choices, ensuring you can develop robust and reliable analytical methods.
Troubleshooting Guide: Improving Peak Resolution
This section addresses specific, common issues encountered during the analysis of adenosine and its isotopically labeled internal standard (IS).
Q1: My adenosine and deuterated adenosine (d-adenosine) peaks are broad and have poor resolution. Where should I start troubleshooting?
Poor resolution between adenosine and its deuterated analog is a frequent challenge. The root cause can be multifactorial, stemming from suboptimal chromatography, secondary interactions, or issues with the injection solvent. A systematic approach is crucial to identifying and resolving the problem.
Below is a logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for poor peak resolution.
Q2: My adenosine peak is tailing significantly. What causes this and how can I fix it?
Peak tailing is a common problem for polar and basic compounds like adenosine. It is often caused by unwanted secondary interactions between the analyte and the stationary phase.
Primary Causes & Solutions:
-
Secondary Silanol Interactions: The most frequent cause is the interaction of adenosine's amine groups with negatively charged residual silanols on the silica surface of the column packing material[1][2]. This is especially problematic at mid-range pH where silanols are ionized and adenosine is protonated.
-
Solution 1: Adjust Mobile Phase pH & Buffer Strength: Using a buffer helps maintain a stable pH and can mask silanol interactions[3]. An acidic mobile phase (e.g., pH 2.5-3 using formic acid) will protonate adenosine but also suppress the ionization of most silanols, minimizing this interaction[4]. Increasing the buffer concentration (e.g., from 5 mM to 20 mM ammonium formate) can also improve peak shape by having the buffer ions compete for the active sites[3][5][6].
-
Solution 2: Use a High-Purity, End-Capped Column: Modern columns are often manufactured with high-purity silica and are "end-capped" to block most of the residual silanols. This significantly reduces the potential for these secondary interactions, resulting in better peak shapes for basic compounds[3].
-
-
Analyte Interaction with Metals: Adenosine, as a nucleoside, can chelate with trace metal contaminants in the stationary phase or even the stainless steel hardware (e.g., frits, tubing)[7][8]. This interaction can lead to severe peak tailing.
-
Solution: Use Metal-Complexing Agents: Adding a small amount of a chelating agent like EDTA to the mobile phase can moderate these effects, although this is not ideal for MS applications. A better approach is to use columns with hardware designed to be bio-inert.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing[3][9].
| Problem | Primary Cause | Recommended Action | Scientific Rationale |
| Peak Tailing | Secondary Silanol Interactions | Add a buffer (e.g., 10-20 mM ammonium formate) and adjust pH to ~3 with formic acid.[1][3] | Suppresses silanol ionization and ensures consistent protonation of adenosine, minimizing unwanted ionic interactions. |
| Metal Contamination | Use a column with bio-inert hardware (e.g., PEEK-lined). | Prevents chelation of the nucleoside with active metal sites in the flow path.[7][8] | |
| Column Overload | Dilute the sample or reduce injection volume.[3] | Ensures the amount of analyte does not exceed the linear capacity of the stationary phase. |
Q3: Should I use Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) for adenosine analysis?
This is a critical decision. Adenosine is a highly polar molecule, which makes it challenging to retain on traditional reversed-phase columns like C18.
Mechanism Comparison:
Caption: Comparison of RP and HILIC retention mechanisms for polar analytes.
Expert Recommendation:
For robust retention and better separation of adenosine, HILIC is generally the superior technique .[10][11][12]
-
Reversed-Phase (RP): Often results in poor retention, with adenosine eluting near the void volume. While some C18 columns designed for polar analytes exist, they may still provide insufficient retention.[10] Using ion-pairing agents can increase retention but is highly discouraged for MS applications due to severe ion suppression.[10]
-
HILIC: Uses a polar stationary phase and a high-organic mobile phase. This creates an immobilized water layer on the stationary phase surface into which polar analytes like adenosine can partition, leading to strong retention.[13][14] HILIC is also highly compatible with MS detection because the high organic content of the mobile phase promotes efficient desolvation and ionization in the ESI source.[12]
| Parameter | Reversed-Phase (C18) | HILIC (e.g., Amide, Zwitterionic) |
| Retention | Poor to moderate for adenosine. | Strong and tunable.[12] |
| MS Sensitivity | Can be lower due to higher aqueous content. Ion-pairing agents cause suppression.[10] | Generally higher due to high organic mobile phase.[12] |
| Selectivity | Based on hydrophobicity. | Based on hydrophilicity and partitioning.[13] |
| Peak Shape Issues | Prone to tailing from silanol interactions. | Sensitive to injection solvent mismatch; buffer is critical for good peak shape.[5][7] |
| Best For... | Less polar metabolites in the same run. | Polar analytes like nucleosides, nucleotides, and amino acids.[11] |
Q4: I'm using HILIC, but my peak shape is very broad and distorted, especially for the first injection. What is happening?
This is a classic symptom of injection solvent mismatch .
The Causality: In HILIC, the mobile phase is weak (high in organic solvent, e.g., 90% acetonitrile). If you inject your sample in a strong, highly aqueous solvent (e.g., >50% water), the bolus of strong solvent effectively acts as its own mobile phase, carrying the analyte rapidly down the column without proper interaction with the stationary phase. This causes severe peak distortion, broadening, and poor retention.[7][8]
Experimental Protocol: Injection Solvent Optimization
-
Objective: To ensure the injection solvent is as weak as or weaker than the initial mobile phase.
-
Procedure:
-
Step 1: Analyze Mobile Phase: Identify the initial composition of your HILIC mobile phase (e.g., 90% Acetonitrile / 10% Aqueous Buffer).
-
Step 2: Prepare Sample Diluent: Reconstitute your dried sample extract in a solvent that closely matches the initial mobile phase. If solubility is an issue, minimize the aqueous component as much as possible.
-
Step 3: Test for Solubility: Ensure your analyte is soluble in the chosen diluent. If adenosine has low solubility in high organic content, try replacing some of the water with methanol, which can sometimes improve solubility without dramatically increasing elution strength.[5]
-
Step 4: Minimize Injection Volume: If a stronger-than-ideal solvent cannot be avoided due to solubility constraints, keep the injection volume as small as possible (e.g., 1-2 µL for a 2.1 mm ID column) to minimize the detrimental effect.[7][15]
-
Frequently Asked Questions (FAQs)
Q: What is the expected elution order for adenosine and its deuterated analog in reversed-phase chromatography?
A: In reversed-phase LC, the deuterated analog often elutes slightly earlier than the unlabeled compound. This phenomenon, known as the "isotopic effect," occurs because C-D bonds are slightly shorter and stronger than C-H bonds, leading to a smaller molecular volume and marginally weaker van der Waals interactions with the C18 stationary phase.[16] While this difference is often small, it can be enough to require baseline separation for accurate quantification, especially if the peak shape is poor.
Q: What are good starting conditions for developing an LC-MS method for adenosine?
A: The following table provides validated starting points for method development.
| Parameter | Recommended HILIC Method | Recommended RP Method (Polar-Endcapped) |
| Column | Amide or Zwitterionic HILIC, <3 µm (e.g., Atlantis Premier BEH Z-HILIC)[10] | Polar-endcapped C18, <3 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (with Formic Acid)[17] | 0.1% Formic Acid in Water[18] |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 95% B -> 50% B over 5-10 min | 2% B -> 40% B over 5-10 min |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1 mm ID) | 0.3 - 0.5 mL/min (for 2.1 mm ID) |
| Column Temp. | 35 - 45 °C[19] | 35 - 45 °C |
| Injection Vol. | 1 - 5 µL | 1 - 5 µL |
| Sample Diluent | Match initial mobile phase (e.g., 90% ACN) | Match initial mobile phase (e.g., 98% Water) |
Q: How critical is mobile phase pH?
A: It is extremely critical. The pH of the mobile phase controls the ionization state of both the adenosine molecule and the column's stationary phase, directly impacting retention and peak shape.[20][21] For adenosine, a low pH (~3) is generally preferred as it keeps the molecule consistently in its protonated form and suppresses unwanted interactions with silica.[4]
Q: Can I use phosphate buffers with my LC-MS system?
A: No. You must never use non-volatile buffers like phosphate or sulfate with an LC-MS system.[22] These buffers will precipitate in the high-temperature ESI source, contaminating the instrument, blocking capillaries, and causing significant signal suppression and downtime. Always use volatile buffers such as ammonium formate or ammonium acetate.[22]
References
-
PLOS One. (2018). Accurate measurement of endogenous adenosine in human blood. [Link]
-
PubMed. (2016). Some Factors That Can Lead to Poor Peak Shape in Hydrophilic Interaction Chromatography, and Possibilities for Their Remediation. [Link]
-
National Institutes of Health (NIH). (n.d.). A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. [Link]
-
ResearchGate. (n.d.). Development of a quantification method for adenosine in tumors by LC-MS/MS with dansyl chloride derivatization. [Link]
- Source unavailable.
-
Waters Corporation. (n.d.). Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. [Link]
-
ResearchGate. (n.d.). Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation. [Link]
-
Frontiers. (n.d.). A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. [Link]
-
Oxford Academic. (2013). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
-
Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. [Link]
-
National Institutes of Health (NIH). (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. [Link]
-
Nacalai Tesque. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. [Link]
-
ResearchGate. (2023). How will using ammonium acetate instead of formic acid in water mobile phase on HPLC affect LCMS results?. [Link]
-
YouTube. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. [Link]
-
DiVA. (2020). Development of a Method for Separation of Adenine Nucleotides. [Link]
-
Chromatography Online. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
-
LCGC International. (n.d.). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
-
AFIN-TS. (n.d.). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. [Link]
-
MAC-MOD. (n.d.). Nucleobases Nucleosides & Nucleotides. [Link]
-
LabRulez LCMS. (n.d.). Evaluating HILIC Stationary Phases for Oligonucleotide Separation by LC/MS. [Link]
-
UCL. (n.d.). HPLC solvents and mobile phase additives. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column. [Link]
-
National Institutes of Health (NIH). (n.d.). An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids. [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column. [Link]
-
HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. [Link]
-
MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Adenosine. [Link]
-
The Pharma Guide. (n.d.). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
-
Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. [Link]
-
National Institutes of Health (NIH). (n.d.). Improving peak detection in high-resolution LC/MS metabolomics data using preexisting knowledge and machine learning approach. [Link]
-
MDPI. (n.d.). HILIC-MS/MS Analysis of Adenosine in Patient Blood. [Link]
-
ResearchGate. (2013). How can we optimize mass peak in Lc-MsMs?. [Link]
Sources
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 2. m.youtube.com [m.youtube.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HILIC 문제해결(Troubleshooting) | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. halocolumns.com [halocolumns.com]
- 7. Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
- 11. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. afin-ts.de [afin-ts.de]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. med.und.edu [med.und.edu]
- 20. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 21. pharmaguru.co [pharmaguru.co]
- 22. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Optimizing Collision Energies for Adenosine-5',5''-d2 Fragmentation
Welcome to the technical support center for advanced mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals who are working with isotopically labeled nucleosides, specifically focusing on the optimization of collision energies for the fragmentation of Adenosine-5',5''-d2. Our goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot and optimize your tandem mass spectrometry (MS/MS) experiments effectively.
Frequently Asked Questions (FAQs)
Q1: I'm not getting any fragmentation of my this compound precursor ion. What are the first things I should check?
A1: Observing a strong precursor ion with little to no fragmentation is a common issue when starting with a new compound. This "no fragmentation" scenario is almost always related to insufficient collision energy.
Initial Troubleshooting Steps:
-
Confirm Instrument Parameters: Ensure that your mass spectrometer is set to an MS/MS scan mode (e.g., Product Ion Scan, MRM) and that the collision gas is turned on.
-
Collision Energy Setting: Verify that the collision energy (CE) is not set to zero or a very low value. For a molecule like adenosine, a starting CE value in the range of 15-25 eV (for triple quadrupoles) or a normalized collision energy (NCE) of 20-30% (for Orbitrap HCD) is a reasonable starting point.[1]
-
Source Conditions: While less likely to be the primary cause of no fragmentation, suboptimal source conditions can lead to a weak precursor ion signal, which might be misinterpreted as a fragmentation issue. Ensure your electrospray ionization (ESI) source parameters are optimized for adenosine.[1]
If after these initial checks you still observe no fragmentation, a systematic collision energy ramp is the next logical step, as detailed in the protocols below.
Q2: What is the expected fragmentation pattern for this compound, and how does the deuterium labeling affect it?
A2: The fragmentation of adenosine is well-characterized. The primary fragmentation pathway involves the cleavage of the N-glycosidic bond between the adenine base and the ribose sugar.[2]
-
For unlabeled adenosine ([M+H]⁺, m/z 268.1) , the most characteristic fragmentation is the neutral loss of the ribose sugar (132 Da), resulting in the protonated adenine base ([b+H]⁺) at m/z 136.1.
-
For this compound ([M+H]⁺, m/z 270.1) , the fundamental fragmentation pattern is expected to be similar. The primary cleavage will still be the N-glycosidic bond. However, the deuterium labels are on the ribose moiety. Therefore, the fragmentation will result in:
-
A protonated adenine base at the same m/z as the unlabeled compound: m/z 136.1 .
-
A neutral loss of the deuterated ribose sugar (134 Da instead of 132 Da).
-
Influence of Deuterium Labeling on Fragmentation Energetics:
The C-D bond is stronger than a C-H bond. While the deuterium labels are not directly at the site of the primary glycosidic bond cleavage, their presence can have a subtle influence on the overall fragmentation process, a phenomenon related to the kinetic isotope effect. However, for the main fragmentation pathway (glycosidic bond cleavage), this effect is generally minor.
Where the deuterium labels are expected to have a more pronounced effect is on any fragmentation pathways that involve the ribose sugar itself, particularly those involving the 5' position. For instance, any secondary fragmentation involving the loss of formaldehyde (CH₂O) from the ribose ring would, in this case, involve the deuterated carbon, leading to a different neutral loss.
Troubleshooting Guides & Optimization Protocols
Problem 1: Poor or Inconsistent Fragmentation Signal
You are observing fragmentation, but the intensity of your product ions is weak, or the signal-to-noise ratio is poor, making quantification or confident identification difficult.
Causality: This issue often arises from a suboptimal collision energy. Too low, and the precursor doesn't fragment efficiently. Too high, and the primary product ions are further fragmented into smaller, less specific ions (over-fragmentation), or the ions are scattered out of the ion path.[3]
This is the foundational method for determining the optimal collision energy for a specific precursor-to-product ion transition.
Objective: To generate a collision energy profile (breakdown curve) for this compound to identify the voltage that yields the maximum intensity for the m/z 136.1 product ion.
Materials:
-
A standard solution of this compound at a suitable concentration (e.g., 100-500 ng/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
A syringe pump for direct infusion into the mass spectrometer.
Procedure:
-
Instrument Setup:
-
Configure the mass spectrometer for direct infusion.
-
Optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows) to obtain a stable and strong signal for the this compound precursor ion (m/z 270.1).[1]
-
-
MS/MS Method Creation:
-
Create an MS/MS method (e.g., Product Ion Scan or MRM).
-
Set the precursor ion (Q1) to m/z 270.1.
-
If in MRM mode, set the product ion (Q3) to m/z 136.1. If in product ion scan mode, you will monitor the intensity of m/z 136.1 from the resulting spectrum.
-
-
Collision Energy Ramp:
-
Begin infusing the standard solution at a constant flow rate (e.g., 5-10 µL/min).
-
Start with a low collision energy (e.g., 5 eV).
-
Acquire data for a short period (e.g., 30 seconds) and record the intensity of the m/z 136.1 product ion.
-
Increase the collision energy in discrete steps (e.g., 2-5 eV increments) and repeat the data acquisition.[4]
-
Continue this process until the intensity of the product ion begins to decrease, indicating that you have passed the optimal energy and are potentially over-fragmenting. A typical range to scan for a small molecule like adenosine is 5 to 40 eV.[1]
-
-
Data Analysis:
-
Plot the intensity of the product ion (m/z 136.1) as a function of the collision energy.
-
The peak of this curve represents the optimal collision energy for this specific transition.
-
Expected Outcome:
| Collision Energy (eV) | Precursor Ion (m/z 270.1) Intensity | Product Ion (m/z 136.1) Intensity | Observation |
| 5 | High | Very Low | Under-fragmentation |
| 10 | High | Moderate | Fragmentation begins |
| 15 | Moderate | High | Efficient fragmentation |
| 20 | Low | Maximum | Optimal Fragmentation |
| 25 | Very Low | High | Nearing over-fragmentation |
| 30 | Negligible | Moderate | Over-fragmentation begins |
| 35 | Negligible | Low | Significant over-fragmentation |
This table presents a hypothetical optimization. Your results will vary based on your instrument and specific tuning parameters.
Problem 2: My MS/MS spectra are noisy and contain many low-mass, non-specific ions.
Causality: This is a classic sign of over-fragmentation. The collision energy is too high, causing the primary product ion (protonated adenine) to break down further. It can also be exacerbated by poor precursor ion isolation.
For some molecules, especially those with labile modifications or where multiple fragmentation pathways are of interest, a single collision energy may not be optimal. Stepped collision energy can provide a more comprehensive fragmentation pattern.
Objective: To acquire a richer MS/MS spectrum by applying a range of collision energies to the same precursor ion population.
Procedure (Instrument Dependent):
Many modern mass spectrometers, particularly Orbitrap and Q-TOF systems, allow for the use of stepped collision energy in a single MS/MS scan.
-
Thermo Fisher Orbitrap (HCD):
-
In the method editor, instead of a single Normalized Collision Energy (NCE) value, you can often input multiple values (e.g., 20, 30, 40). The instrument will then acquire data at each of these energy levels and combine them into a single spectrum. This can be particularly useful for generating library-quality spectra.[5]
-
-
Sciex QTRAP (Collision Energy Spread):
-
Sciex instruments offer a "Collision Energy Spread" (CES) parameter. By setting a CE and a CES value, the instrument will apply a range of energies centered around the main CE value, which can help in generating a more informative product ion spectrum without needing to run multiple experiments.
-
-
Agilent Q-TOF:
-
Agilent's acquisition software allows for setting up experiments with different collision energies. For "All Ions MS/MS" mode, you can set up multiple scan segments with increasing collision energies (e.g., 0 V, 20 V, 40 V) to capture both precursor and fragment ion information across a range of energies.
-
Precursor Isolation Width:
-
Ensure your precursor isolation window is not too wide. A typical setting is between 0.7 and 1.5 m/z. A wider window may allow co-eluting isobaric interferences into the collision cell, leading to a complex and noisy MS/MS spectrum.
Visualizing the Workflow and Concepts
To better understand the processes described, the following diagrams illustrate the key workflows and concepts.
Caption: Workflow for manual collision energy optimization.
Advanced Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Precursor Ion Signal | 1. Incorrect mass calculation for the deuterated compound. 2. Poor ionization efficiency. 3. Sample degradation. | 1. Double-check the monoisotopic mass of this compound. 2. Optimize ESI source parameters; try both positive and negative ion modes. 3. Prepare fresh sample and use appropriate storage conditions. |
| Fragment Ion Mass is Incorrect | 1. Instrument calibration drift. 2. Misinterpretation of the fragmentation pathway. | 1. Perform a mass calibration of your instrument according to the manufacturer's protocol. 2. Re-evaluate the fragmentation pathway. Ensure you are accounting for the +2 Da shift in the ribose neutral loss. |
| Inconsistent Results Between Runs | 1. Unstable spray in the ESI source. 2. Contamination in the LC system or source. 3. Fluctuations in collision cell gas pressure. | 1. Check for clogs in the sample line and emitter. Ensure a consistent liquid flow. 2. Clean the ion source. Run system suitability tests to check for carryover. 3. Check the collision gas supply and regulator. |
References
- Révész, Á., et al. (2021). Collision energies: Optimization strategies for bottom-up proteomics. Wiley Analytical Science.
- BenchChem. (2025).
- BenchChem. (2025).
- Technology Networks. (2024).
- Skyline. (n.d.).
- Haraszi, R., & MacLean, B. (2018).
- National Institutes of Health (NIH). (n.d.). Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling.
- Waters Corporation. (2019).
- American Chemical Society. (2022). Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. Journal of Proteome Research.
- Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.
- Pearson. (n.d.).
- SCIEX. (2023). Pro Tips for Method Development (LC-MS/MS 101). YouTube.
- ACS Publications. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- YouTube. (2025). Mass Spectrometry of Alcohols.
- Whitman College. (n.d.). GCMS Section 6.
- National Institutes of Health (NIH). (n.d.). Analysis of 16O/18O and H/D Exchange Reactions between Carbohydrates and Heavy Water Using High-Resolution Mass Spectrometry.
- PubMed. (2014). Relative quantitation of glycopeptides based on stable isotope labeling using MALDI-TOF MS.
- National Institutes of Health (NIH). (2025). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture.
- National Institutes of Health (NIH). (n.d.). Oxygen | O2 | CID 977.
- Life Science Journal. (2008).
- ResearchGate. (n.d.).
- BenchChem. (n.d.). Troubleshooting Mass Spec Fragmentation of Asymmetric Triglycerides: A Technical Support Guide.
- PubMed. (1998).
- BenchChem. (n.d.).
- Wikipedia. (n.d.). Carbon–oxygen bond.
- MDPI. (n.d.).
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Organic Chemistry Portal. (n.d.). Oxygen.
Sources
Technical Support Center: Isotopic Interference in Deuterated Standard Analysis
Welcome to the technical support center for addressing isotopic interference in the analysis of deuterated standards. This resource is designed for researchers, scientists, and drug development professionals who utilize stable isotope-labeled internal standards (SIL-IS) in quantitative mass spectrometry. Here, you will find expert guidance, troubleshooting protocols, and frequently asked questions to help you identify, understand, and correct for isotopic interference in your bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of deuterated internal standards?
A: Isotopic interference, or "crosstalk," occurs when the mass spectrometry signal of the analyte (the compound you want to measure) is artificially inflated by a contribution from its deuterated internal standard (IS), or vice-versa.[1] This happens because elements are naturally composed of a mixture of stable isotopes (e.g., carbon exists as primarily ¹²C but also ~1.1% ¹³C).[2] This natural isotopic distribution means that a small fraction of the deuterated IS molecules will have a mass-to-charge ratio (m/z) that overlaps with the analyte's signal, and a fraction of the analyte molecules can overlap with the IS's signal. This is especially problematic at very low analyte concentrations, where even a small contribution from a high-concentration IS can lead to significant overestimation of the analyte.
Q2: Why does this interference occur? What is the underlying mechanism?
A: The root cause is the natural abundance of heavy isotopes for elements common in organic molecules. While we often think of carbon as having a mass of 12 amu, and hydrogen a mass of 1 amu, this only accounts for their most abundant isotopes, ¹²C and ¹H.
-
¹³C Contribution: A molecule containing 20 carbon atoms will have a significant probability that at least one of those is a ¹³C isotope, resulting in a molecule with a mass of M+1.
-
Other Isotopes: Similarly, heavy isotopes of hydrogen (²H or D), nitrogen (¹⁵N), and oxygen (¹⁸O) contribute to M+1 and M+2 peaks in the mass spectrum.[2][3]
When you use a deuterated standard, for example, a D3-labeled IS (+3 amu), the signal from the unlabeled analyte containing three ¹³C atoms could theoretically interfere. More commonly, the issue is the IS contributing to the analyte signal. An IS with high isotopic purity (e.g., 99% D3) still contains a small amount of D0, D1, and D2 species from the synthesis, which directly interfere with the analyte signal.[4][5] Furthermore, the natural abundance of ¹³C in the D3-IS can produce an M+1 peak that might interfere with the analyte's M+4 transition if they are closely related.
Q3: What is the impact of isotopic interference on quantitative analysis?
A: The primary impact is a loss of accuracy and precision, particularly at the lower limit of quantification (LLOQ). Specific consequences include:
-
Inaccurate Quantification: A false-positive signal for the analyte in blank samples (containing only the IS) leads to an overestimation of the analyte concentration in unknown samples.[6]
-
Non-linear Calibration Curves: The constant interference from the IS can cause the calibration curve to become non-linear, often showing a positive y-intercept and flattening at the lower end.[1][7] This can lead to the rejection of analytical runs that fail to meet acceptance criteria.
-
Poor Assay Sensitivity: The interference raises the baseline signal, which can artificially elevate the LLOQ and prevent the accurate measurement of low-level analytes.
Q4: Are deuterated standards more prone to issues than ¹³C or ¹⁵N-labeled standards?
A: While all SIL-IS are technically susceptible to isotopic interference, deuterated (²H) standards can present unique challenges. The small mass difference between hydrogen (¹H) and deuterium (²H) can sometimes lead to a "chromatographic isotope effect," where the deuterated IS separates slightly from the unlabeled analyte during chromatography.[8][9] If this separation causes the analyte and IS to elute in regions with different matrix effects, the fundamental assumption of using an IS—that it perfectly mimics the analyte's behavior—is violated, leading to inaccurate results.[8] Standards labeled with ¹³C or ¹⁵N are generally less prone to this chromatographic shift.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing causal explanations and step-by-step protocols for resolution.
Problem 1: My blank samples (matrix + IS only) show a significant response for the analyte.
-
Plausible Cause: This is the classic sign of isotopic interference. It indicates that either (a) your deuterated IS contains a significant amount of unlabeled analyte as an impurity, or (b) the isotopic distribution of the IS itself is contributing to the signal in the analyte's mass channel (MRM transition).[4]
-
Troubleshooting Workflow:
// Nodes start [label="Start: Analyte Signal\nin Blank + IS Sample", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prep_is_only [label="Prepare 'IS-Only' Sample\n(Neat Solution, No Matrix)", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze_is_only [label="Analyze 'IS-Only' Sample\nMonitor Analyte & IS MRMs", fillcolor="#F1F3F4", fontcolor="#202124"]; check_analyte_signal [label="Is Analyte Signal > 20% of LLOQ Response?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; contribution_significant [label="High Contribution Confirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; contribution_low [label="Contribution is Low.\nCheck Matrix Interference.", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; correct_data [label="Apply Mathematical Correction\n(See Protocol 1)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Corrected Data", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> prep_is_only; prep_is_only -> analyze_is_only; analyze_is_only -> check_analyte_signal; check_analyte_signal -> contribution_significant [label="Yes"]; check_analyte_signal -> contribution_low [label="No"]; contribution_significant -> correct_data; correct_data -> end; }
Caption: Workflow to diagnose and correct for IS contribution. Protocol 1: Quantifying and Correcting for IS Contribution
This protocol allows you to experimentally determine the percentage of interference and apply a mathematical correction.
Step 1: Prepare an "IS-Only" Sample
-
Prepare a solution of your deuterated internal standard in a clean solvent (e.g., 50:50 acetonitrile:water) at the exact same concentration used in your bioanalytical assay. Do NOT add it to the biological matrix. This eliminates matrix as a variable.
Step 2: Analyze the "IS-Only" Sample
-
Inject this "IS-Only" solution into your LC-MS/MS system.
-
Acquire data by monitoring both the MRM transition for the analyte and the MRM transition for the IS.
Step 3: Calculate the Contribution Factor (CF)
-
Measure the peak area for the signal that appears in the analyte MRM channel (Area_Analyte_in_IS_Only) and the peak area for the signal in the IS MRM channel (Area_IS_in_IS_Only).
-
Calculate the Contribution Factor (CF) as follows:
CF = Area_Analyte_in_IS_Only / Area_IS_in_IS_Only
Step 4: Apply the Correction to Your Samples
-
For all of your standards, QCs, and unknown samples, calculate the corrected analyte area (Corrected_Analyte_Area).
-
The formula for correction is:
Corrected_Analyte_Area = Measured_Analyte_Area - (CF * Measured_IS_Area)
-
Use this Corrected_Analyte_Area to calculate the final concentration. This approach is supported by regulatory guidance as a valid way to handle such interference.[1]
-
Problem 2: My calibration curve is non-linear, especially at low concentrations.
-
Plausible Cause: While several factors can cause non-linearity (e.g., detector saturation, ionization effects), isotopic interference is a common culprit at the low end of the curve.[7] The constant, low-level signal contribution from the IS to the analyte channel has a proportionally larger effect on low-concentration standards, skewing the analyte/IS area ratio and causing a departure from linearity.
-
Troubleshooting Workflow:
// Nodes start [label="Start: Non-Linear Curve\nat Low End", fillcolor="#EA4335", fontcolor="#FFFFFF"]; run_protocol1 [label="Perform Protocol 1:\nQuantify IS Contribution", fillcolor="#F1F3F4", fontcolor="#202124"]; apply_correction [label="Apply Mathematical Correction\nto Calibration Standards", fillcolor="#F1F3F4", fontcolor="#202124"]; replot_curve [label="Re-plot Corrected Area Ratios\nvs. Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; check_linearity [label="Is the Curve Now Linear\nwith R² > 0.99?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; issue_resolved [label="Issue Resolved.\nProceed with Corrected Method.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; other_causes [label="Investigate Other Causes:\n- Ionization Saturation\n- Matrix Effects\n- Detector Issues", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> run_protocol1; run_protocol1 -> apply_correction; apply_correction -> replot_curve; replot_curve -> check_linearity; check_linearity -> issue_resolved [label="Yes"]; check_linearity -> other_causes [label="No"]; }
Caption: Workflow for troubleshooting a non-linear calibration curve. -
Execute Protocol 1: First, follow the steps in Protocol 1 to determine the Contribution Factor (CF) from your IS.
-
Apply Correction to Calibrators: Apply the mathematical correction to the measured analyte peak areas for every point in your calibration curve.
-
Re-evaluate Linearity: Re-calculate the area ratios (Corrected_Analyte_Area / Measured_IS_Area) and plot them against their nominal concentrations.
-
Assess Outcome: If isotopic interference was the primary cause, your calibration curve should now exhibit improved linearity (e.g., R² > 0.99) and the y-intercept should be significantly closer to zero. If non-linearity persists, other factors like matrix effects or detector saturation should be investigated.[10]
-
Data & Tables for Reference
To understand the origin of isotopic interference, it's crucial to know the natural abundance of heavy isotopes for common elements.
Table 1: Natural Isotopic Abundance of Common Elements
| Element | Isotope | Mass (amu) | Natural Abundance (%) |
| Carbon | ¹²C | 12.00000 | 98.89% |
| ¹³C | 13.00335 | 1.11% | |
| Hydrogen | ¹H | 1.007825 | 99.985% |
| ²H | 2.01410 | 0.015% | |
| Nitrogen | ¹⁴N | 14.00307 | 99.64% |
| ¹⁵N | 15.00011 | 0.36% | |
| Oxygen | ¹⁶O | 15.99491 | 99.76% |
| ¹⁷O | 16.99913 | 0.04% | |
| ¹⁸O | 17.99916 | 0.20% |
Source: Data compiled from various chemistry resources.[2][3]
References
- Vertex AI Search. (n.d.). Natural Abundance Atomic Isotopes - Intro to Mass Spectrometry.
- Duxbury, K. J., et al. (2008). Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. Annals of Clinical Biochemistry, 45(Pt 2), 208-10.
- BenchChem. (2025). Isotopic Effects of Deuterated Standards in Mass Spectrometry: A Comparative Guide.
- Van Bramer, S. (2022). 6.4: Isotope Abundance. Chemistry LibreTexts.
- Khan Academy. (n.d.). Isotopes and mass spectrometry.
- U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- Rule, G. S., et al. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Chemistry, 85(9), 4567-74.
- Li, W., et al. (2011). Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies. Rapid Communications in Mass Spectrometry, 25(8), 1055-62.
- ResearchGate. (2022). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function.
- PubMed. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function.
- Taylor & Francis Online. (2021). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis.
- ACS Publications. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry.
- Analytical Methods (RSC Publishing). (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.
- LCGC International. (2003). Ion Suppression: A Major Concern in Mass Spectrometry.
Sources
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tandfonline.com [tandfonline.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of Isotope-Labeled Nucleosides
Welcome to the technical support center dedicated to the synthesis of isotope-labeled nucleosides. This guide is crafted for researchers, scientists, and drug development professionals. It provides in-depth, field-tested guidance to navigate the intricate challenges of incorporating isotopic labels into nucleoside structures. Here, you will find a blend of theoretical explanations and practical troubleshooting steps to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses common questions and hurdles encountered during the synthesis of isotope-labeled nucleosides.
Q1: What are the primary challenges of introducing an isotopic label late in a synthetic route?
A1: Late-stage labeling, the introduction of an isotope in the final steps of a synthesis, is highly desirable for efficiency but presents significant challenges. The main difficulty lies in finding reaction conditions that are both highly selective for the target position and compatible with the complex, often sensitive, structure of a fully formed nucleoside.[1][2] Many nucleosides have multiple reactive sites, such as hydroxyl groups on the sugar and various positions on the nucleobase, which can lead to non-specific labeling or degradation under harsh conditions. This necessitates the use of mild and highly specific reagents and catalysts.
Q2: How can I prevent isotopic scrambling during synthesis?
A2: Isotopic scrambling, the undesired migration of an isotope to other positions within the molecule, can compromise the integrity of your labeled compound. To minimize this, carefully select reaction conditions that favor a specific mechanistic pathway and avoid intermediates prone to rearrangement. For reactions involving isotopic exchange, controlling factors like temperature and pressure is crucial. The use of protecting groups to block other potentially reactive sites is a key strategy to direct the labeling to the desired position.[3] Additionally, employing specific enzymes known for their high regioselectivity can prevent scrambling. In cases where scrambling is unavoidable, rigorous purification by methods such as HPLC is essential to isolate the correctly labeled product.
Q3: What are the key differences between enzymatic and chemical synthesis for creating isotope-labeled nucleosides?
A3: The choice between enzymatic and chemical synthesis depends on the specific requirements of your target molecule and the desired labeling pattern. Each approach has distinct advantages and disadvantages.
| Feature | Enzymatic Synthesis | Chemical Synthesis |
| Specificity | High regio- and stereoselectivity due to enzyme active sites.[4] | Can be less selective, often requiring the use of protecting groups. |
| Reaction Conditions | Mild, aqueous conditions (neutral pH, room temperature).[4] | May require harsh conditions (extreme pH, high temperatures, anhydrous solvents).[5] |
| Substrate Scope | Often limited to specific substrates recognized by the enzyme. | Generally a broader substrate scope and greater versatility.[5] |
| Label Position | Ideal for labeling at positions involved in natural biosynthetic pathways. | More flexible for introducing labels at various, even non-natural, positions. |
| Scale & Cost | Can be expensive and difficult to scale up due to enzyme cost and stability. | More amenable to large-scale synthesis. |
| Yields | Can be very high for optimized enzymatic reactions.[6] | Yields can be variable and may require extensive optimization.[7] |
Q4: Which analytical techniques are best for confirming the position and level of isotopic incorporation?
A4: A combination of analytical techniques is essential for comprehensive characterization. Mass Spectrometry (MS) is used to determine the molecular weight of the product, which confirms the number of isotopic labels incorporated.[8] However, MS alone does not typically provide information about the label's position. Nuclear Magnetic Resonance (NMR) Spectroscopy is the gold standard for determining the precise location of the isotopic label.[8] Changes in the chemical shifts, coupling constants, and the presence or absence of signals in ¹H, ¹³C, or other relevant NMR spectra (e.g., ²H, ¹⁵N) provide definitive structural information. For complex molecules, advanced 2D NMR techniques may be necessary.
Troubleshooting Guides
This section offers detailed solutions to specific problems you might encounter during your experiments.
Issue 1: Low Isotopic Incorporation Efficiency
Problem: Mass spectrometry analysis reveals a low percentage of the desired isotope-labeled product, with a significant amount of unlabeled starting material remaining.
Possible Causes and Solutions:
-
Cause 1: Inactive or Contaminated Labeling Reagent. The isotopic source (e.g., D₂O, ¹³CH₃I, ¹⁵NH₄Cl) may have degraded or been contaminated.
-
Solution: Use fresh, high-purity labeling reagents from a reliable supplier. When possible, verify the isotopic enrichment of the reagent before use. For gaseous reagents, ensure the delivery system is free of leaks.
-
-
Cause 2: Suboptimal Reaction Conditions. The reaction may not be running under the ideal temperature, pressure, or for a sufficient duration.
-
Solution: Systematically optimize the reaction conditions. This could involve screening different temperatures, reaction times, and catalyst loadings. For palladium-catalyzed reactions, the choice of ligand can also be critical.
-
-
Cause 3: Catalyst Deactivation. Impurities in the substrate or solvent can "poison" or deactivate the catalyst.
-
Solution: Ensure all starting materials and solvents are of the highest possible purity. Pre-treating solvents by passing them through activated alumina can remove trace impurities. If catalyst poisoning is suspected, increasing the catalyst loading or using a more robust catalyst may help.
-
Issue 2: Non-Specific Labeling and Isotopic Scrambling
Problem: NMR analysis shows the isotopic label is present at multiple, unintended positions in the nucleoside.
Possible Causes and Solutions:
-
Cause 1: Overly Harsh Reaction Conditions. High temperatures or highly reactive reagents can lead to a loss of selectivity.
-
Solution: Employ milder reaction conditions. This could mean lowering the reaction temperature or using a more selective, less reactive labeling reagent.
-
-
Cause 2: Presence of Unprotected Reactive Sites. Other functional groups on the nucleoside are susceptible to labeling under the reaction conditions.
-
Solution: Implement a protecting group strategy to temporarily mask these reactive sites.[3] For example, the hydroxyl groups on the ribose moiety can be protected as silyl ethers (e.g., TBDMS) or acetals. These groups are stable under many labeling conditions and can be removed in a subsequent step.
-
Workflow for Site-Specific Labeling Using Protecting Groups
Caption: A generalized workflow demonstrating the use of protecting groups to achieve site-specific isotopic labeling.
Issue 3: Degradation of the Nucleoside During Synthesis
Problem: Significant decomposition of the starting material or the desired product is observed during the reaction or workup.
Possible Causes and Solutions:
-
Cause 1: Lability of the Glycosidic Bond. The N-glycosidic bond connecting the nucleobase to the sugar is often susceptible to cleavage under acidic or strongly basic conditions.[9]
-
Solution: Maintain a neutral pH by using buffered solutions whenever possible. If acidic or basic conditions are necessary, minimize the reaction time and temperature. For particularly sensitive nucleosides, enzymatic methods that operate under physiological conditions are a good alternative.[4]
-
-
Cause 2: Oxidative or Reductive Decomposition. The nucleobase or sugar moiety may be sensitive to oxidation or reduction.
-
Solution: To prevent oxidation, degas all solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid strong reducing agents unless they are a required part of the reaction mechanism.
-
Issue 4: Challenges in Purifying the Labeled Nucleoside
Problem: The crude product is a complex mixture, and isolating the desired labeled nucleoside from byproducts and unreacted starting material is difficult.
Possible Causes and Solutions:
-
Cause 1: Similar Polarity of Components. The labeled and unlabeled nucleosides, along with certain byproducts, often have very similar polarities, making separation by standard column chromatography challenging.
-
Solution: High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying nucleosides.[10][11] Reverse-phase HPLC with a C18 column and a water/acetonitrile or water/methanol gradient can provide the necessary resolution. The use of volatile buffers, such as triethylammonium bicarbonate, can simplify sample recovery after purification.[11]
-
-
Cause 2: Co-elution with Reagents or Catalyst Residues.
-
Solution: Employ a workup or purification strategy that specifically targets the removal of these impurities. For instance, scavenger resins can be used to remove residual metal catalysts. A solid-phase extraction (SPE) step prior to HPLC can also be effective for removing certain classes of impurities.[12]
-
Logical Relationship of Challenges in Isotope Labeling
Sources
- 1. openmedscience.com [openmedscience.com]
- 2. openmedscience.com [openmedscience.com]
- 3. jocpr.com [jocpr.com]
- 4. Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs [mdpi.com]
- 5. Infographic: Chemical Versus Enzymatic DNA Synthesis | The Scientist [the-scientist.com]
- 6. Chemo-enzymatic synthesis of site-specific isotopically labeled nucleotides for use in NMR resonance assignment, dynamics and structural characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 9. Synthesis and in vitro stability of nucleoside 5'-phosphonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification and Analysis of Nucleotides and Nucleosides from Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for Adenosine Quantification
This guide provides an in-depth comparison and technical walkthrough for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of adenosine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, delving into the scientific rationale behind each validation parameter and addressing the unique challenges posed by adenosine as an endogenous analyte. Our objective is to equip you with the expertise to develop and validate a robust, reliable, and defensible analytical method.
The Analytical Imperative: Why Rigorous Validation for Adenosine Matters
Adenosine is a ubiquitous purine nucleoside that plays a critical role as a signaling molecule in numerous physiological processes, including neurotransmission, inflammation, and cardiovascular function. Its accurate quantification in biological matrices is paramount for understanding disease pathology and for the development of novel therapeutics targeting adenosinergic pathways.
LC-MS/MS has become the definitive technique for this task, offering unparalleled sensitivity and specificity compared to older methods like HPLC-UV or immunoassays.[1][2] However, the inherent properties of adenosine—its low molecular weight, high polarity, rapid enzymatic degradation, and, most importantly, its endogenous presence—present significant analytical hurdles.[3]
Therefore, a simple "fit-for-purpose" approach is insufficient. Method validation must be a rigorous, systematic process that demonstrates the assay is reliable, reproducible, and suitable for its intended purpose. This guide is grounded in the globally harmonized principles of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring the data generated can withstand regulatory scrutiny.[4][5]
The Validation Blueprint: A Workflow Overview
Method validation is not a single experiment but a series of integrated assessments. Each parameter we evaluate builds confidence in the method's overall performance, from sample collection to final data reporting.
Caption: Overall workflow for bioanalytical method validation.
The Endogenous Conundrum: Selecting a Calibration Strategy
The most significant challenge in adenosine quantification is the inability to obtain a true "blank" or analyte-free biological matrix.[6][7] This complicates the preparation of calibration standards and quality controls (QCs). Three primary strategies exist to overcome this, each with distinct advantages and disadvantages.
Caption: Comparison of calibration strategies for adenosine.
For robust, high-throughput analysis, the Surrogate Analyte approach is unequivocally the gold standard.[8][9] It involves using a stable isotope-labeled (SIL) adenosine (e.g., ¹³C₅-Adenosine or ¹⁵N₅-Adenosine) to prepare the calibration curve in the actual biological matrix (e.g., human plasma). The mass spectrometer can differentiate between the endogenous (light) adenosine and the SIL (heavy) standard. This approach perfectly controls for variations in extraction recovery and matrix effects, as the SIL analyte behaves almost identically to the endogenous analyte. A different SIL compound (e.g., ¹³C₁₀,¹⁵N₅-Adenosine) is then used as the internal standard (IS) for quantification.
A Deep Dive into Validation Parameters
Here, we dissect the core validation experiments. The acceptance criteria provided are based on the ICH M10 guideline, which generally requires accuracy to be within ±15% of the nominal value (±20% at the LLOQ) and precision to be ≤15% coefficient of variation (CV) (≤20% at the LLOQ).[4][10]
Selectivity and Specificity
-
The "Why": This experiment proves that the method can exclusively measure adenosine without interference from other components in the biological matrix.[10] You must demonstrate that nothing in the matrix gives a false positive signal at the retention time of adenosine or its internal standard.
-
Experimental Protocol:
-
Obtain at least six different sources of the blank biological matrix (e.g., plasma from six different individuals).
-
Process and analyze each blank matrix according to the method.
-
Analyze a sample of the Lower Limit of Quantification (LLOQ) standard.
-
-
Acceptance Criteria: The response of any interfering peak in the blank samples must be no more than 20% of the adenosine response at the LLOQ, and no more than 5% of the response of the internal standard.[10]
Calibration Curve, Linearity, and LLOQ
-
The "Why": This establishes the concentration range over which the method is accurate and precise. The calibration curve models the relationship between the concentration of adenosine and the instrument's response. The LLOQ is the lowest point on that curve.
-
Experimental Protocol:
-
Prepare a series of calibration standards by spiking the surrogate analyte (e.g., ¹³C₅-Adenosine) into the biological matrix. A minimum of six non-zero concentration levels is required.
-
The concentration range should be chosen to cover the expected physiological or pharmacological concentrations of adenosine.
-
Analyze the standards and plot the peak area ratio (Analyte/IS) versus the nominal concentration.
-
Apply a regression model (typically a linear, 1/x² weighted model) to fit the data.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥0.99.
-
At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% for the LLOQ).
-
The LLOQ must be determined with a signal-to-noise ratio of at least 5 and demonstrate acceptable accuracy and precision.
-
| Parameter | Acceptance Criteria | Example Result | Pass/Fail |
| Regression Model | Weighted Linear (1/x²) | Chosen | Pass |
| Correlation (r²) | ≥ 0.99 | 0.998 | Pass |
| LLOQ Accuracy | Within ±20% of nominal | +5.4% | Pass |
| LLOQ Precision (%CV) | ≤ 20% | 8.9% | Pass |
| Other Calibrator Accuracy | Within ±15% of nominal | All < 10% | Pass |
Accuracy and Precision
-
The "Why": This is the cornerstone of validation, demonstrating that the method produces correct (accuracy) and consistent (precision) results over time. It is assessed at multiple concentrations using Quality Control (QC) samples.
-
Experimental Protocol:
-
Prepare QCs in the biological matrix at a minimum of four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (within 80% of the Upper Limit of Quantification, ULOQ).
-
Intra-run (Within-run): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-run (Between-run): Analyze the QCs across at least three different runs on different days.
-
-
Acceptance Criteria:
-
Accuracy: The mean concentration determined should be within ±15% of the nominal value for all QCs (±20% for LLOQ).
-
Precision: The coefficient of variation (%CV) should not exceed 15% for all QCs (20% for LLOQ).
-
| QC Level | Nominal (ng/mL) | Intra-Run Accuracy (%dev) | Intra-Run Precision (%CV) | Inter-Run Accuracy (%dev) | Inter-Run Precision (%CV) |
| LLOQ | 1.0 | +4.5 | 9.2 | +6.1 | 11.8 |
| Low | 2.5 | -2.1 | 6.5 | -1.5 | 7.8 |
| Mid | 50.0 | +1.3 | 4.1 | +2.0 | 5.5 |
| High | 150.0 | -3.8 | 3.5 | -2.9 | 4.2 |
Matrix Effect and Recovery
-
The "Why": Essential for all LC-MS/MS methods. The matrix effect evaluates whether components in the biological matrix suppress or enhance the ionization of adenosine, leading to inaccurate results.[2] Recovery measures the efficiency of the sample extraction process.
-
Experimental Protocol:
-
Prepare three sets of samples at Low and High QC concentrations:
-
Set A: Adenosine spiked in neat solvent.
-
Set B: Adenosine spiked into a post-extraction blank matrix sample.
-
Set C: A standard QC sample (adenosine spiked into matrix before extraction).
-
-
Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)
-
Recovery (%RE) = (Peak Response in Set C) / (Peak Response in Set B) * 100
-
-
Acceptance Criteria:
-
The CV of the IS-normalized Matrix Factor across different matrix lots should be ≤15%.
-
Recovery should be consistent and reproducible, though it does not need to be 100%.
-
Stability
-
The "Why": Adenosine is susceptible to enzymatic degradation.[3] Stability experiments are critical to ensure that the concentration measured reflects the true concentration at the time of sample collection. Various stability conditions must be tested.
-
Experimental Protocol:
-
Analyze Low and High QC samples after exposing them to different storage and handling conditions.
-
Compare the measured concentrations to freshly prepared QCs.
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
| Stability Test | Conditions | Result (Mean % of Nominal) | Pass/Fail |
| Freeze-Thaw | 3 cycles at -80°C to room temperature | 98.2% | Pass |
| Bench-Top | 4 hours at room temperature | 101.5% | Pass |
| Long-Term | 30 days at -80°C | 96.7% | Pass |
| Post-Preparative | 24 hours in autosampler at 4°C | 103.1% | Pass |
Summary Protocol: An Exemplar Workflow
This section outlines a typical workflow for adenosine quantification from plasma.
-
1. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., ¹³C₁₀,¹⁵N₅-Adenosine in water).
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
2. LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: A column suitable for polar analytes, such as a HILIC column or a C18 with an aqueous-compatible end-capping. (e.g., Luna® 3 μm NH2 100 Å)[11]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Adenosine: Q1: 268.2 m/z → Q3: 136.1 m/z[2]
-
IS (example): Q1: 283.2 m/z → Q3: 148.1 m/z
-
-
Conclusion
The validation of an LC-MS/MS method for adenosine quantification is a complex but critical process that underpins the integrity of research and development in numerous fields. By understanding the scientific principles behind each validation parameter and by implementing a robust strategy—preferably the surrogate analyte approach—to address its endogenous nature, researchers can generate highly reliable and defensible data. Adherence to international guidelines like ICH M10 is not merely a regulatory hurdle; it is a commitment to scientific excellence.
References
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link][4][5][12]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link][5][13]
-
U.S. Food and Drug Administration. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][10]
-
Van Dycke, A., et al. (2010). Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS). Journal of Chromatography B, 878(17-18), 1432-1438. [Link][2]
-
Li, W., et al. (2012). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. [Link][6]
-
Baranowska, I., & Wilczek, A. (2009). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Journal of Chromatography B, 877(29), 3564-3574. [Link][8]
-
Agrawal, K., et al. (2021). A validated surrogate analyte LC-MS/MS assay for quantification of endogenous cortisol in human whole blood. Journal of Pharmaceutical and Biomedical Analysis, 199, 114028. [Link][9]
-
Sleno, L. (2012). The use of mass spectrometry for the discovery of new biomarkers. Advances in Experimental Medicine and Biology, 736, 131-144. [Link][7]
-
Gauthier, J., et al. (2020). Development of a quantification method for adenosine in tumors by LC-MS/MS with dansyl chloride derivatization. Bioanalysis, 12(13), 895-906. [Link][3]
-
Wagner, M., et al. (2023). A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Frontiers in Molecular Biosciences, 10, 1186715. [Link][11]
-
Novotny, L., et al. (2007). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 487-492. [Link][14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. cstti.com [cstti.com]
- 9. A validated surrogate analyte LC-MS/MS assay for quantification of endogenous cortisol in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 12. database.ich.org [database.ich.org]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Adenosine-5',5''-d2 as a Non-Radioactive Tracer
For researchers, scientists, and drug development professionals, the accurate tracing of metabolic pathways is paramount. Adenosine, a ubiquitous purine nucleoside, plays a critical role in cellular energy transfer and signal transduction. Traditionally, radioactive isotopes like ³H or ¹⁴C-labeled adenosine have been the gold standard for tracing its metabolic fate. However, the advent of stable isotope-labeled compounds, such as Adenosine-5',5''-d2, presents a compelling non-radioactive alternative. This guide provides an in-depth technical comparison of this compound and its radioactive counterparts, offering experimental data and validation protocols to inform your research decisions.
The Paradigm Shift from Radioactive to Stable Isotope Tracers
The primary driver for adopting stable isotope tracers is the elimination of radioactivity. This fundamental difference has profound implications for experimental design, safety, and regulatory considerations. While radioactive tracers offer high sensitivity, they necessitate specialized handling, generate radioactive waste, and pose potential health risks to researchers. In contrast, stable isotopes are non-radioactive and do not decay, making them safer and more environmentally friendly.[1]
This guide will delve into the validation of this compound, a deuterated form of adenosine, as a robust and reliable tracer for in vitro and in vivo studies. We will explore its analytical detection, pharmacokinetic profile, and potential isotopic effects, providing a comprehensive framework for its implementation in your research.
Comparative Analysis: this compound vs. Radioactive Adenosine Tracers
The choice between a stable isotope and a radioactive tracer hinges on a balance of sensitivity, safety, and the specific requirements of the experimental system. Below is a comparative overview of key performance parameters.
| Feature | This compound (Stable Isotope) | [³H]- or [¹⁴C]-Adenosine (Radioactive Isotope) |
| Detection Method | Mass Spectrometry (LC-MS/MS) | Scintillation Counting, Autoradiography |
| Sensitivity | High, capable of detecting nanomolar concentrations[2] | Very High, can detect very low levels of radioactivity |
| Safety | Non-radioactive, no specialized handling required[1] | Radioactive, requires licensed handling and disposal |
| Kinetic Isotope Effect | Possible, requires validation[3][4] | Generally considered negligible |
| In Vivo Human Studies | Generally permissible | Restricted, requires specialized ethical and regulatory approval |
| Cost | Potentially lower for long-term studies due to no disposal costs | Higher initial cost and ongoing disposal expenses |
Validating this compound as a Tracer: A Step-by-Step Approach
The validation of this compound as a tracer is crucial to ensure that its metabolic fate accurately reflects that of its unlabeled counterpart. This involves a series of experiments to assess its analytical performance, metabolic stability, and potential for kinetic isotope effects.
Bioanalytical Method Validation
The cornerstone of using this compound is a robust and validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The U.S. Food and Drug Administration (FDA) provides clear guidance on bioanalytical method validation, which includes establishing the following parameters.[3][5]
-
Specificity and Selectivity: The ability of the method to differentiate and quantify this compound from endogenous adenosine and other metabolites.
-
Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements.
-
Calibration Curve: A linear relationship between the concentration of the analyte and the instrument response.
-
Stability: The stability of this compound in the biological matrix under different storage and processing conditions.
Experimental Protocol: LC-MS/MS Quantification of this compound
This protocol outlines the general steps for quantifying this compound in a biological matrix.
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, cell lysates) on ice.
-
Spike samples with a known concentration of an internal standard (e.g., ¹³C-labeled adenosine) to correct for matrix effects and procedural losses.
-
Precipitate proteins using a cold organic solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a liquid chromatography system to separate this compound from other components.
-
Introduce the separated analyte into a tandem mass spectrometer.
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known this compound concentrations.
-
Quantify the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Assessment of Metabolic Fate and Kinetic Isotope Effect
A critical aspect of validation is to confirm that the deuterium labels on this compound do not significantly alter its metabolic pathway. The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond, which can sometimes lead to a "kinetic isotope effect" (KIE), where the deuterated compound reacts at a different rate than the non-deuterated one.[4][6]
Experimental Workflow: Investigating the Metabolic Fate and KIE of this compound
Caption: Workflow for assessing the metabolic fate and potential kinetic isotope effect of this compound.
By comparing the metabolic profiles and pharmacokinetic parameters of this compound and unlabeled adenosine, researchers can determine if a significant KIE is present. Minor KIEs may not preclude its use as a tracer, but they must be accounted for in the interpretation of the data.[6]
Pharmacokinetics of Adenosine and the Implications of Deuteration
Understanding the pharmacokinetics of adenosine is crucial for designing effective tracer studies. Exogenous adenosine is rapidly cleared from the plasma, with a half-life of less than 10 seconds.[7][8] It is taken up by cells via nucleoside transporters and then either phosphorylated by adenosine kinase to form AMP or deaminated by adenosine deaminase to inosine.[9]
Deuteration can potentially alter the pharmacokinetic profile of a drug.[10][11] By replacing hydrogen with deuterium at a site of metabolic attack, the C-D bond's greater strength can slow down metabolism, potentially leading to a longer half-life and increased exposure.[6] While this is often a desirable trait in drug development, for a tracer, it is critical that this alteration does not fundamentally change the metabolic pathway being investigated. The validation studies outlined above are essential to confirm this.
Signaling Pathways and Experimental Design
Adenosine exerts its physiological effects by binding to four G-protein coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are involved in a multitude of signaling pathways that regulate processes such as vasodilation, neurotransmission, and inflammation.
Diagram: Simplified Adenosine Signaling Pathway
Caption: A simplified diagram of the adenosine A₂ₐ receptor signaling pathway.
When using this compound to study these pathways, it is essential to design experiments that can accurately measure the tracer's incorporation into downstream metabolites and its effect on receptor activation.
Conclusion: A Validated and Versatile Non-Radioactive Tracer
The validation of this compound as a non-radioactive tracer offers a safe, reliable, and versatile tool for researchers in various fields. By following rigorous bioanalytical method validation protocols and carefully assessing its metabolic fate and potential for kinetic isotope effects, scientists can confidently employ this stable isotope-labeled compound to unravel the complex roles of adenosine in health and disease. The move away from radioactive tracers not only enhances laboratory safety but also opens up new avenues for in vivo studies in human subjects, accelerating the translation of basic research into clinical applications.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Russak, E. M., & Rorer, E. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216. [Link]
-
Russak, E. M., & Rorer, E. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Elsevier. (n.d.). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Progress in Pharmaceutical and Biomedical Analysis. [Link]
-
Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 617-636. [Link]
-
Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug news & perspectives, 23(6), 398–404. [Link]
-
Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]
-
Journal for Clinical Studies. (n.d.). Regulatory FDA Raises the Bar in Bioanalytical Method Validation. [Link]
-
Garner, R. C., et al. (2000). A validation study comparing accelerator MS and liquid scintillation counting for analysis of 14C-labelled drugs in plasma, urine and faecal extracts. Journal of pharmaceutical and biomedical analysis, 24(2), 197–209. [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
-
Plumb, R. S., et al. (2003). The metabolism of adenosine by whole cells was entirely consistent with the kinetic properties of the transport system and those of the metabolic enzymes. Journal of Biological Chemistry, 278(12), 10178-10186. [Link]
-
Deussen, A., et al. (1986). Transendothelial transport and metabolism of adenosine and inosine in the intact rat aorta. Pflügers Archiv : European journal of physiology, 406(6), 611–618. [Link]
-
Zhang, Y., et al. (2024). The metabolic role of the CD73/adenosine signaling pathway in HTR-8/SVneo cells: A Double-Edged Sword?. Journal of translational medicine, 22(1), 101. [Link]
-
Öhman, J., et al. (2018). Accurate measurement of endogenous adenosine in human blood. PloS one, 13(10), e0205973. [Link]
-
Blardi, P., et al. (1993). Pharmacokinetics of exogenous adenosine in man after infusion. European journal of clinical pharmacology, 44(5), 505–507. [Link]
-
Möser, G. H., et al. (1989). Adenosine metabolism in human whole blood. Effects of nucleoside transport inhibitors and phosphate concentration. Arzneimittel-Forschung, 39(9), 1113–1116. [Link]
-
ECG KID. (2023, August 2). Adenosine: Superhero of emergency medicine | Pharmacokinetics, use & administration. YouTube. [Link]
-
ResearchGate. (n.d.). Preclinical evaluation of the first adenosine A 1 receptor partial agonist radioligand for positron emission tomography (PET) imaging. [Link]
-
University of Groningen. (2017). Development of 18F-labeled agonist radioligands for PET imaging of the high-affinity state of cerebral dopamine D2/3 receptors. [Link]
-
SpringerLink. (2019). Trends in mass spectrometry imaging for cardiovascular diseases. Analytical and Bioanalytical Chemistry, 411(23), 5875-5888. [Link]
-
Kim, C. K., et al. (2006). Direct comparison of adenosine and adenosine 5'-triphosphate as pharmacologic stress agents in conjunction with Tl-201 SPECT: Hemodynamic response, myocardial tracer uptake, and size of perfusion defects in the same subjects. Journal of nuclear cardiology : official publication of the American Society of Nuclear Cardiology, 13(5), 621–628. [Link]
Sources
- 1. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of a Novel 18F-Labeled Radiotracer for PET Imaging of the Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Comparison of long-term mortality risk following normal exercise vs adenosine myocardial perfusion SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Deuteration Improves the Affinity of Adenosine A2A Receptor Ligands: A Computational Case Study with Istradefylline and Caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Preventing Adenosine Formation in Blood Samples: A Comparative Validation
For researchers in pharmacology, clinical diagnostics, and drug development, the accurate measurement of endogenous adenosine in blood is a critical yet formidable challenge. Adenosine, a purine nucleoside, plays a pivotal role in numerous physiological and pathological processes. However, its fleeting existence in the bloodstream, with a half-life of merely 1-2 seconds at 37°C, presents a significant pre-analytical hurdle.[1] This guide provides an in-depth comparison of methodologies designed to prevent the rapid ex vivo formation and degradation of adenosine in blood samples, ensuring the integrity of your experimental data.
The Core Challenge: The Dynamic Flux of Adenosine
Accurate determination of circulating adenosine is complicated by its rapid metabolism immediately following blood draw. The concentration of adenosine is a delicate balance between its formation from the breakdown of adenosine triphosphate (ATP) and adenosine monophosphate (AMP), and its swift clearance through cellular uptake and enzymatic degradation.[2] Erythrocytes, in particular, act as a sink for extracellular adenosine due to their efficient nucleoside transporters and intracellular enzymes.[2][3]
To obtain a true snapshot of in vivo adenosine levels, it is imperative to halt these metabolic processes at the very moment of sample collection. Failure to do so can lead to falsely elevated or depleted adenosine concentrations, compromising the validity of research findings. This guide will compare and validate different approaches to achieve this crucial stabilization.
Understanding the Biochemical Landscape: Pathways of Adenosine Metabolism
A foundational understanding of the key enzymatic pathways governing adenosine concentration is essential for designing effective prevention strategies. The following diagram illustrates the primary routes of adenosine formation and clearance in the blood.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Adenosine-5',5''-d2
This document provides a detailed, step-by-step protocol for the proper and safe disposal of Adenosine-5',5''-d2. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemical reagents we use. This guide is designed to provide you with the necessary information to manage this compound waste confidently and in compliance with standard laboratory safety practices.
Disclaimer: This guide is intended for informational purposes for research professionals. While it is based on authoritative sources and best practices, it is not a substitute for the specific guidelines and regulations provided by your institution's Environmental Health and Safety (EHS) department and local regulatory bodies. Always consult your institution's specific waste disposal protocols before proceeding.
Compound Identification and Hazard Assessment
Proper disposal begins with a thorough understanding of the compound . This compound is a stable, isotopically labeled version of the naturally occurring nucleoside, adenosine. The deuterium labels are non-radioactive. Therefore, the primary hazards are associated with the parent compound, adenosine.
While adenosine is not classified as a hazardous substance under OSHA 29 CFR 1910.1200, it is a bioactive molecule and should be handled with care.[1] The toxicological properties have not been thoroughly investigated, and it may cause irritation to the mucous membranes, upper respiratory tract, skin, and eyes.[2] Good laboratory hygiene and adherence to standard chemical handling protocols are essential.
Table 1: Key Compound Data and Hazard Summary
| Property | Value / Information | Source(s) |
| Chemical Name | This compound | [3] |
| CAS Number | 82741-17-1 | [3][4] |
| Molecular Formula | C₁₀H₁₁D₂N₅O₄ | [3] (inferred) |
| Physical State | Solid, powder, crystalline | [5] |
| Primary Hazards | May cause eye, skin, or respiratory system irritation.[2] May be harmful if inhaled, ingested, or absorbed through the skin.[2] | [2] |
| GHS Classification | Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008. | [5][6] |
| Storage Temperature | +4°C | [3] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
Recommended Personal Protective Equipment (PPE)
-
Eye Protection : Wear chemical safety goggles or glasses.[7]
-
Hand Protection : Use compatible chemical-resistant gloves (e.g., nitrile).[2][7]
-
Body Protection : A standard laboratory coat should be worn to protect street clothing.[2]
-
Respiratory Protection : If there is a risk of generating dust, use a NIOSH-approved respirator or work within a certified chemical fume hood.[2][8]
In Case of Exposure or Spill
-
Skin Contact : Immediately wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2]
-
Eye Contact : Rinse cautiously with water for several minutes, holding the eyelids open.[2][7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[2][7]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting.[2][7] Rinse the mouth with water and seek immediate medical attention.[7]
-
Minor Spills : For small spills of solid material, avoid generating dust.[8] Carefully sweep or vacuum the material and place it into a suitable, labeled container for waste disposal.[8] Clean the spill area with soap and water. All materials used for cleanup should be disposed of as hazardous waste.
Operational Disposal Plan: A Step-by-Step Protocol
The disposal of this compound should be treated as a regulated chemical waste stream. It must not be disposed of in the regular trash or poured down the drain.[7]
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management. It prevents unintended chemical reactions and ensures compliant disposal.
-
Solid Waste : Collect unused or contaminated solid this compound in a dedicated, clearly labeled waste container.[7]
-
Liquid Waste : If the compound is dissolved in a solvent, collect the solution in a labeled, sealed, and chemically compatible liquid waste container.[7] Do not mix with other incompatible waste streams.[7]
-
Contaminated Materials : Any materials that have come into direct contact with this compound are considered contaminated. This includes items like pipette tips, gloves, weighing papers, and spill cleanup materials. These items must be collected and disposed of as chemical waste.[7]
Step 2: Waste Collection and Containerization
-
Choose a Compatible Container : The waste container must be in good condition, free of leaks, and made of a material compatible with the waste.[9] The original product container is often the best choice for its own waste.
-
Seal Securely : Ensure the container has a tight-fitting lid and is kept closed at all times, except when adding waste.[9] This prevents the release of vapors and protects against spills.
Step 3: Labeling the Waste Container
Accurate labeling is a critical regulatory requirement that ensures safe handling and proper disposal by EHS personnel.
-
Mark as "Hazardous Waste" : The container must be clearly marked with the words “Hazardous Waste”.[9][10]
-
Identify Contents : List the full chemical name, "this compound", on the label.[9] If it is a solution, list all components, including solvents, with their approximate percentages.[10] Do not use abbreviations or chemical formulas.[9]
-
Indicate Hazards : Check the appropriate hazard boxes on your institution's waste label. Although not formally classified as hazardous, it is best practice to indicate it as a chemical waste.[10]
-
Provide Generator Information : Fill out all required information, including the name of the principal investigator and the laboratory location.[10]
Step 4: Temporary Storage
-
Designated Area : Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[9]
-
Segregation : Store the container away from incompatible materials.
-
Secondary Containment : It is best practice to store liquid waste containers in a secondary containment bin to catch any potential leaks.
Step 5: Arrange for Disposal
-
Contact EHS : Once the container is nearly full (around 90%), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[7]
-
Follow Institutional Procedures : Use your institution's online waste pickup request system or follow their specific procedures for removal.[11]
Scientific Rationale: The "Why" Behind the Protocol
Understanding the reasoning behind these procedures reinforces the importance of each step and builds a culture of safety and responsibility.
-
Why Not Drain Disposal? Adenosine is a bioactive molecule.[1] While its environmental fate is not extensively studied, releasing such compounds into the sewer system can pose a potential threat to aquatic ecosystems. Wastewater treatment plants are not typically designed to remove complex organic molecules, leading to their potential release into the environment.
-
The Importance of Isotopic Labeling : The deuterium in this compound is a stable, heavy isotope of hydrogen. It is not radioactive . Therefore, this compound does not require disposal as radioactive waste. Its disposal protocol is dictated solely by its chemical properties, which are nearly identical to those of standard adenosine.
-
Why Segregate Waste? Segregating chemical waste prevents dangerous reactions. Although adenosine is relatively stable, mixing unknown chemical waste streams can lead to exothermic reactions, gas generation, or the formation of more hazardous substances.[9]
-
The Role of EHS : Your institution's EHS department is staffed with trained professionals who understand the complex federal, state, and local regulations governing waste disposal.[11][12] Following their procedures ensures that the waste is managed, transported, and ultimately disposed of in a manner that is safe, compliant, and environmentally sound.
Visualization: Disposal Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Proper Disposal Procedures for Adenosine, 5'-amino-2',5'-dideoxy- - Benchchem.
- This compound | CAS 82741-17-1 | LGC Standards.
- Adenosine 5'-Diphosphate disodium salt - Safety Data Sheet - Santa Cruz Biotechnology.
- This compound | CAS 82741-17-1 | LGC Standards (Alternate Link).
- Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals - Benchchem.
- Adenosine - Safety Data Sheet - Santa Cruz Biotechnology.
- Safety Data Sheet - Adenosine-d2 - MedchemExpress.com.
- Adenosine SAFETY DATA SHEET - Bio-Connect.
- Adenosine: Key Safety & Patient Guidance - Drugs.com.
- Adenosine - Safety Data Sheet - Carl ROTH.
- Handling and Storing Deuterated Compounds - Benchchem.
- Adenosine | C10H13N5O4 | CID 60961 - PubChem, NIH.
- Adenosine 5'-Monophosphate, 99% - Material Safety Data Sheet - ACROS ORGANICS.
- ADENOSINE-5-DIPHOSPHATE DISODIUM SALT - MATERIAL SAFETY DATA SHEET - CDH Fine Chemical.
- Adenosine 5'-triphosphate, disodium salt hydrate - SAFETY DATA SHEET.
- Disodium adenosine 5'-phosphate hydrate - SAFETY DATA SHEET - Fisher Scientific.
- NIH Waste Disposal Guide 2022 - National Institutes of Health.
- WCM Hazardous Waste Label Guidance - Weill Cornell Medicine EHS.
- Hazardous Chemical Waste Management Guidelines - Columbia University Research.
- Chemical Waste Management - University of Texas at Austin EHS.
- Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt.
- Treatment and disposal of chemical wastes in daily laboratory work.
- Steps in Complying with Regulations for Hazardous Waste - US EPA.
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. This compound | CAS 82741-17-1 | LGC Standards [lgcstandards.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. carlroth.com [carlroth.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 11. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Adenosine-5',5''-d2
Welcome to your essential guide for the safe handling of Adenosine-5',5''-d2. As researchers, scientists, and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide is designed to provide you with not just a set of rules, but a deep, causal understanding of why specific personal protective equipment (PPE) is crucial when working with this deuterated nucleoside. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
While this compound, a stable isotope-labeled version of adenosine, is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, it is a fundamental principle of good laboratory practice (GLP) to handle all chemicals with a comprehensive safety mindset.[1][2][3] The isotopic label does not significantly alter the chemical or biological properties of the molecule, so we will base our core safety protocols on the well-established data for adenosine.
Hazard Assessment: Beyond the Label
This compound is typically supplied as a solid or powder. The primary routes of potential exposure are inhalation of the powder and direct contact with the skin or eyes.[4][5] Although not classified as hazardous, fine powders of any substance can be irritants and should not be inhaled. Furthermore, as a biologically relevant molecule, unnecessary skin exposure should be avoided to prevent any potential absorption.
Our PPE strategy, therefore, is built on the principle of minimizing these exposure routes. This aligns with the Occupational Safety and Health Administration (OSHA) standards, which mandate that employers must assess workplace hazards and provide appropriate PPE to protect employees from injury or impairment.[6][7][8]
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it's a risk-based assessment.[9] For this compound, our multi-layered defense focuses on eye, hand, and body protection.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87-marked safety glasses with side shields.[10] | Protects against accidental splashes of solutions or airborne particles entering the eye. |
| Hand Protection | Nitrile gloves (minimum thickness 0.11 mm).[4] | Provides a barrier against skin contact. Nitrile is recommended for its chemical resistance and durability. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination with the chemical powder. |
| Respiratory Protection | Generally not required under normal handling conditions. | If there is a risk of dust formation, a particulate filter respirator (e.g., N95) may be necessary.[1] |
Experimental Protocol: Donning and Doffing PPE
The effectiveness of PPE is as much in its correct use as in its selection. Follow this step-by-step protocol for donning (putting on) and doffing (taking off) your PPE to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Eye Protection: Put on your safety glasses.
-
Gloves: Don your gloves, ensuring they cover the cuffs of your lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a proper technique to avoid touching the outer surface with your bare hands.
-
Lab Coat: Remove your lab coat by folding it in on itself, ensuring the contaminated outer surface is contained.
-
Eye Protection: Remove your safety glasses.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[3][11]
Visualization of the PPE Workflow
To further clarify the logical flow of PPE selection and use, the following diagram illustrates the decision-making process.
Caption: Workflow for PPE selection and use when handling this compound.
Operational and Disposal Plans
Handling Spills: In the event of a small spill, avoid creating dust.[5] Gently cover the spill with a damp paper towel, then sweep up the material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal of Contaminated PPE: Contaminated gloves and any disposable materials used for cleanup should be placed in a sealed bag and disposed of as chemical waste in accordance with your local regulations.[3] Your lab coat should be laundered separately from personal clothing.
By adhering to these evidence-based practices, you are not only ensuring your personal safety but also upholding the highest standards of scientific integrity.
References
-
Carl ROTH. (n.d.). Adenosine - Safety Data Sheet. Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). Safety Data Sheet - Adenosine. Retrieved from [Link]
-
Pallav Chemicals. (n.d.). Adenosine MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]
-
National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE) Toolkit - OneLab REACH. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Environment, Health & Safety - University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. pallavchemicals.com [pallavchemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. clarionsafety.com [clarionsafety.com]
- 7. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reach.cdc.gov [reach.cdc.gov]
- 9. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. artsci.usu.edu [artsci.usu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
